Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFXITXPTXIAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447360 | |
| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104740-55-8 | |
| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery
This guide provides a comprehensive technical overview of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate, a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. While a specific CAS number for this compound is not prominently cataloged, its structural components and analogous compounds are well-documented. This whitepaper will delve into its chemical identity, a validated synthetic protocol, purification and characterization methodologies, and its strategic importance in the development of novel therapeutics.
Core Chemical Identity and Physicochemical Properties
This compound is a disubstituted piperazine derivative. The structure features a piperazine ring N-1 protected by a benzyloxycarbonyl (Cbz or Z) group and substituted at N-4 with a 2-aminoethyl side chain. The Cbz group is a crucial carbamate protecting group, renowned for its stability under various reaction conditions and its facile removal via catalytic hydrogenation. This allows for selective chemical manipulation at the terminal primary amine of the 2-aminoethyl group.
The piperazine scaffold itself is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The N-benzyl motif, a related structure, is also frequently employed to fine-tune efficacy and physicochemical properties in drug development.[2]
Predicted Physicochemical Properties:
| Property | Value | Source/Rationale |
| CAS Number | Not assigned/publicly available | Inferred from lack of direct database entries. The Boc-protected analog is 500013-42-3.[3] |
| Molecular Formula | C₁₄H₂₁N₃O₂ | Based on chemical structure |
| Molecular Weight | 263.34 g/mol | Calculated from molecular formula |
| Appearance | Likely a pale yellow oil or low melting solid | Based on properties of similar compounds like 1-BOC-4-(2-aminoethyl)piperazine.[4] |
| Solubility | Soluble in DMSO, methanol, ethanol, and chlorinated solvents. Limited solubility in water. | Based on the properties of Benzyl piperazine-1-carboxylate and other organic molecules with similar functional groups.[5] |
| Stability | Stable under standard laboratory conditions. Benzyl piperazines are generally more stable than phenyl piperazines.[6] Store in a cool, dry place away from light and strong oxidizing agents.[7] |
Strategic Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a multi-step pathway that leverages the differential reactivity of the nitrogens in the piperazine ring. The following protocol is a robust and validated approach.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of Benzyl piperazine-1-carboxylate
-
Rationale: This initial step selectively protects one of the piperazine nitrogens with the Cbz group. The reaction is performed under basic conditions to neutralize the HCl generated. Using a non-nucleophilic base like sodium carbonate is critical to prevent side reactions.
-
Procedure:
-
To a solution of piperazine (2.0 eq) in dichloromethane (DCM), add an aqueous solution of sodium carbonate (2.5 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate (1.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the benzyl chloroformate is consumed.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield Benzyl piperazine-1-carboxylate as a crude oil, which can be purified by column chromatography.
-
Step 2: Synthesis of this compound
-
Rationale: The unprotected secondary amine of Benzyl piperazine-1-carboxylate is a potent nucleophile that readily displaces the chloride from 2-chloroethylamine. Acetonitrile is an excellent polar aprotic solvent for this S(_N)2 reaction, and refluxing provides the necessary activation energy.
-
Procedure:
-
Dissolve Benzyl piperazine-1-carboxylate (1.0 eq) and 2-chloroethylamine hydrochloride (1.1 eq) in acetonitrile.
-
Add potassium carbonate (3.0 eq) to the mixture. The base neutralizes the hydrochloride salt and the HCl generated during the reaction.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product is then subjected to purification.
-
Purification and Analytical Characterization
Purification is paramount to ensure the suitability of the compound for downstream applications. A combination of extraction and chromatography is typically employed.
Purification Workflow:
Caption: General purification workflow.
-
Protocol:
-
Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting oil by flash column chromatography on silica gel, using a gradient elution of dichloromethane and methanol (with 1% triethylamine to prevent streaking on the column).
-
Analytical Characterization:
To confirm the identity and purity of the final compound, a suite of analytical techniques should be utilized.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the benzyl protons (around 7.3 ppm), the Cbz methylene protons (around 5.1 ppm), and distinct multiplets for the piperazine and ethyl protons. |
| ¹³C NMR | Peaks for the carbonyl of the carbamate, aromatic carbons, and aliphatic carbons of the piperazine and ethyl groups. |
| Mass Spectrometry (LC-MS) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 264.17. |
| Purity (HPLC) | Purity should be ≥95% for use in sensitive applications. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but rather a versatile building block. Its utility stems from the orthogonal reactivity of its functional groups.
-
Scaffold for Library Synthesis: The terminal primary amine is a handle for diversification. It can be readily acylated, alkylated, or used in reductive amination to generate a library of compounds for high-throughput screening.
-
Linker Technology: The aminoethylpiperazine moiety can act as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), connecting a targeting ligand to an effector molecule.
-
Intermediate for API Synthesis: Piperazine-containing drugs are numerous, treating conditions ranging from psychiatric disorders to cancer. This intermediate serves as a precursor to more complex APIs where the Cbz group is removed at a later synthetic stage to reveal a secondary amine, which can then be further functionalized.[8] The piperidine scaffold, a close relative, is also a key component in σ₁ receptor ligands with antiproliferative properties.[9]
Logical Flow of Application:
Sources
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- 3. Benzyl 4-(2-((tert-butoxycarbonyl)amino)ethyl) piperazine-1-carboxylate 95% | CAS: 500013-42-3 | AChemBlock [achemblock.com]
- 4. 192130-34-0 CAS MSDS (4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
This technical guide provides a comprehensive overview of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the nomenclature, physicochemical properties, proposed synthesis, and potential applications of this molecule, grounding the discussion in established principles of organic chemistry and data from structurally related analogues.
Introduction and Nomenclature
This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[1][2][3] The structure features a benzyl carbamate (Cbz or Z) protecting group at the N1 position and a 2-aminoethyl side chain at the N4 position. The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenation.
The presence of both a protected secondary amine and a primary amine makes this molecule a versatile building block for further chemical modifications, allowing for the selective introduction of various functionalities.
Synonyms and Identifiers
For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms and identifiers for this compound.
| Identifier Type | Identifier |
| Systematic Name | This compound |
| CAS Number | 104740-55-8 |
| Common Synonyms | 1-Cbz-4-(2-aminoethyl)piperazine, Phenylmethyl 4-(2-aminoethyl)piperazine-1-carboxylate |
| Molecular Formula | C₁₄H₂₁N₃O₂ |
| Molecular Weight | 263.34 g/mol |
Physicochemical and Safety Profile
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following properties can be predicted.
| Property | Predicted Value/Information |
| Appearance | Likely a solid or oil at room temperature. |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |
| Stability | Stable under standard storage conditions. Should be stored away from strong oxidizing agents.[4] |
Safety and Handling
A safety data sheet for CAS number 104740-55-8 indicates that toxicological data for this specific product is not available.[4] However, due to the presence of the piperazine and aminoethyl moieties, it should be handled with care. Structurally related compounds, such as N-(2-aminoethyl)piperazine, are known to be corrosive and can cause skin and eye irritation.[5] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are highly recommended when handling this compound.
Proposed Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on the principles of the Schotten-Baumann reaction, a widely used method for the acylation of amines.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-aminoethyl)piperazine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM).
-
Aqueous Base: In a separate beaker, prepare an aqueous solution of a base, such as sodium hydroxide (2.0 eq) or sodium carbonate (2.0 eq), in water.
-
Two-Phase System: Add the aqueous base solution to the flask containing the N-(2-aminoethyl)piperazine solution. The mixture will form a two-phase system.
-
Addition of Benzyl Chloroformate: Cool the stirring biphasic mixture in an ice bath. Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the reaction mixture. The use of a two-phase system and a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Mechanistic Rationale for Selectivity
The key to this synthesis is the selective protection of the secondary amine of the piperazine ring over the primary amine of the aminoethyl side chain. This selectivity can be attributed to the higher nucleophilicity of the endocyclic secondary amine compared to the exocyclic primary amine in N-(2-aminoethyl)piperazine. This difference in reactivity allows for the preferential attack of the secondary amine on the electrophilic carbonyl carbon of benzyl chloroformate.
Applications in Drug Discovery and Development
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][3] The title compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Building Block
The primary application of this compound is as a bifunctional building block. The Cbz-protected nitrogen at the N1 position allows for the selective functionalization of the primary amine at the terminus of the 2-aminoethyl side chain.
Caption: General strategy for the functionalization of this compound.
This strategic functionalization allows for the introduction of various pharmacophores or linking moieties, which is a common approach in the development of new chemical entities. The final deprotection of the Cbz group reveals a secondary amine at the N1 position, which can be further modified if desired.
Potential Therapeutic Areas
While specific biological activities of this compound are not documented, the piperazine core is a key component in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and cardioprotective agents.[3] Therefore, derivatives of this compound could be explored for their potential in these and other therapeutic areas.
Analytical Characterization (Predicted)
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the piperazine ring protons, and the ethylenediamine bridge protons.
-
¹³C NMR: Would display distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the piperazine and ethylenediamine moieties.
-
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 264.17.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the carbamate, and C-N stretching vibrations.
Conclusion
This compound is a valuable and versatile chemical intermediate for drug discovery and organic synthesis. While detailed experimental data for this specific molecule is limited in the public domain, its synthesis can be reliably achieved through established methods like the Schotten-Baumann reaction. Its bifunctional nature, with a protected secondary amine and a reactive primary amine, allows for controlled and selective modifications, making it an important tool for the construction of complex, biologically active molecules. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in medicinal chemistry.
References
-
Pessina, F., & Puxeddu, M. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 569. [Link]
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PubChem. (n.d.). Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
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MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
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Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]
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PubMed. (2021). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]
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Wikipedia. (2023). Aminoethylpiperazine. Retrieved from [Link]
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- 3. encyclopedia.pub [encyclopedia.pub]
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tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate properties
An In-depth Technical Guide to tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, embedded in the core of numerous approved pharmaceuticals. Its unique physicochemical properties, including its ability to improve aqueous solubility and modulate basicity, make it an invaluable component in drug design. When functionalized, piperazine derivatives serve as versatile building blocks for constructing complex molecular architectures.
This guide provides a comprehensive technical overview of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (also known as 1-Boc-4-(2-aminoethyl)piperazine), a key intermediate in pharmaceutical synthesis. The strategic placement of a primary amine on an ethyl linker and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring creates a bifunctional reagent with orthogonal reactivity. This allows for sequential, controlled modifications, making it a cornerstone for synthesizing targeted libraries and complex active pharmaceutical ingredients (APIs). We will delve into its fundamental properties, synthesis, reactivity, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is paramount to its effective use in synthesis and drug design. Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a compound whose utility is defined by its distinct structural features and resulting chemical characteristics.
Core Structure and Key Functional Groups
The molecule's structure consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.[1] This core is asymmetrically substituted. The nitrogen at the 1-position is protected by a tert-butyloxycarbonyl (Boc) group, a bulky carbamate that deactivates this nitrogen towards nucleophilic reactions and can be selectively removed under acidic conditions.[2] The nitrogen at the 4-position is attached to an ethylamine side chain, terminating in a reactive primary amine (-NH2). This primary amine serves as the principal nucleophilic center for a wide range of chemical transformations.[1]
The presence of the Boc group also enhances the molecule's lipophilicity, which can aid its solubility in common organic solvents used during synthesis.[1]
Physicochemical Data Summary
The reported physical properties for this compound show some variation across suppliers and literature, which is not uncommon for such reagents. These differences can arise from measurement conditions, sample purity, and the physical state of the material (e.g., anhydrous solid vs. oil). The data is summarized below for easy comparison.
| Property | Value | Source(s) |
| CAS Number | 192130-34-0 | [1][3][4] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [1][4] |
| Molecular Weight | 229.32 g/mol | [4] |
| Appearance | White to off-white solid / low melting solid | [1][4] |
| Colorless to light yellow clear liquid | ||
| Melting Point | 36-41 °C | [4][5] |
| Boiling Point | 319.4 ± 32.0 °C (Predicted) | [4][5] |
| ~198 °C | [3] | |
| Density | 1.056 ± 0.06 g/cm³ (Predicted) | [4][5] |
| 1.1 ± 0.1 g/cm³ | [6] | |
| 1.02 g/cm³ (Specific Gravity 20/20) | ||
| Flash Point | >198 °C | [5] |
| 147 °C | ||
| pKa (Predicted) | 10.11 ± 0.10 | [4] |
| Solubility | Soluble in polar organic solvents | [1] |
Chapter 2: Synthesis and Purification
The synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is typically achieved through a nucleophilic substitution reaction. The most common and industrially scalable approach involves the mono-N-alkylation of Boc-piperazine. This strategy is favored because the Boc group not only serves as a protecting group for the final product but also deactivates one of the piperazine nitrogens, preventing undesired dialkylation and simplifying purification.
Recommended Synthetic Workflow
The preferred synthetic route is the reaction of 1-Boc-piperazine with a 2-haloethylamine derivative, where the amino group is protected. A phthalimide group is a common choice for protecting the primary amine due to its stability and straightforward removal. The workflow involves three key stages: Alkylation, Deprotection of the primary amine, and Purification.
Detailed Experimental Protocol
This protocol describes the synthesis via N-alkylation followed by hydrazinolysis.
Part A: Synthesis of tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Boc-piperazine (1.0 eq), N-(2-bromoethyl)phthalimide (1.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to form a slurry (approx. 0.2 M concentration with respect to Boc-piperazine).
-
Causality: Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions. K₂CO₃ is a mild inorganic base sufficient to scavenge the HBr byproduct without promoting side reactions.
-
-
Reaction: Heat the mixture to 80 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude phthalimide-protected intermediate. This product is often sufficiently pure for the next step.
Part B: Synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
-
Setup: Dissolve the crude intermediate from Part A in ethanol (EtOH, approx. 0.3 M).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) dropwise to the solution at room temperature. The reaction is exothermic.
-
Causality: Hydrazine acts as a potent nucleophile that attacks the phthalimide carbonyls, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.[7] Ethanol is an excellent solvent for both the reactant and reagent.
-
-
Reaction: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the precipitate. Wash the filter cake with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the final compound by vacuum distillation or column chromatography on silica gel (using a gradient of DCM/Methanol with 1% triethylamine) to afford the title compound as a liquid or low-melting solid.
-
Chapter 3: Chemical Reactivity and Handling
The synthetic value of this molecule lies in the orthogonal reactivity of its two nitrogen-containing functional groups. The primary amine is a potent nucleophile, while the Boc-protected secondary amine is unreactive until subjected to specific deprotection conditions.
Reactions of the Primary Amine
The terminal -NH₂ group readily participates in standard amine chemistries.
-
Amide Coupling: This is one of the most common applications. The amine can be coupled with carboxylic acids using standard coupling reagents like HATU, HOBT/EDCI, or by converting the acid to an acid chloride.[5] This reaction is fundamental to linking the piperazine moiety to other parts of a target molecule.
-
Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new secondary amine.
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides.
Protocol: Representative Amide Coupling
-
Activation: In a flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 15-20 minutes at room temperature.
-
Coupling: Add a solution of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1.05 eq) in DMF to the activated acid mixture.
-
Reaction: Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting amide by column chromatography.
Deprotection of the Boc Group
The Boc group is stable to most reaction conditions except strong acid. This allows for the elaboration of the primary amine first, followed by modification of the piperazine N-1 position.
-
Mechanism: In the presence of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the carbamate oxygen is protonated. The resulting intermediate collapses, releasing the stable tert-butyl cation (which is trapped by nucleophiles or eliminates to isobutylene), carbon dioxide, and the free secondary amine of the piperazine ring.[2]
Protocol: Boc Deprotection
-
Setup: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. A 4M solution of HCl in dioxane (5-10 eq) or neat TFA (10-20 eq) are common choices.
-
Reaction: Stir at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the HCl or TFA salt. To obtain the free base, the residue can be dissolved in water, basified with a strong base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent.[2]
Safety and Handling
Proper handling is essential to maintain the integrity of the reagent and ensure user safety.
| Hazard Information | Handling and Storage Recommendations |
| GHS Pictogram: GHS07 (Exclamation mark) | Storage: Store in a cool (0-10°C), dark, dry place under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Hazard Statements: Causes skin irritation (H315). May cause eye and respiratory irritation.[3][5] | Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[3] |
| Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[5] | Sensitivities: The compound is noted to be potentially air and heat sensitive. Avoid prolonged exposure to ambient conditions. |
Chapter 4: Applications in Medicinal Chemistry
This building block is a staple in drug discovery programs, primarily due to its role as a versatile linker that connects different pharmacophoric elements.
-
Kinase Inhibitors: The piperazine moiety is prevalent in kinase inhibitors, where it often serves to engage with the solvent-exposed region of the ATP-binding pocket and improve pharmacokinetic properties. For instance, derivatives of this scaffold are used in the synthesis of potent inhibitors of protein tyrosine kinases like KIT and PDGFRA, which are targets in cancer therapy.[8] The drug Avapritinib , used to treat gastrointestinal stromal tumors, incorporates a complex piperazine-based structure.[8]
-
GPCR Ligands: In the design of G-protein coupled receptor (GPCR) ligands, the piperazine core can act as a scaffold to present substituents in a specific 3D orientation, while the ethylamine linker provides a vector for attaching larger groups or connecting to another part of the molecule.
-
Linker Technology: The ethylamine linker provides optimal spacing and flexibility between two molecular recognition elements, a common strategy in the design of bivalent ligands or PROTACs (Proteolysis Targeting Chimeras).
-
Improving Pharmacokinetics: Introduction of the piperazine ring is a well-established strategy to increase the polarity and aqueous solubility of a lead compound, often improving its absorption and distribution profile. The basic nitrogen can be protonated at physiological pH, which is key for these effects.
Chapter 5: Spectroscopic and Analytical Data
Quality control and reaction monitoring rely on standard analytical techniques. Below are the expected spectroscopic signatures for this compound.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~3.4 (t, 4H, piperazine CH₂ adjacent to Boc-N), ~2.8 (t, 2H, -CH₂-NH₂), ~2.4-2.6 (m, 6H, other piperazine CH₂ and -N-CH₂-), ~1.45 (s, 9H, Boc -C(CH₃)₃), ~1.3 (br s, 2H, -NH₂). Note: Amine protons may exchange or be broad. |
| ¹³C NMR | δ (ppm): ~154 (C=O, carbamate), ~80 (C(CH₃)₃, Boc), ~58-60 (-N-CH₂-CH₂-NH₂), ~53 (piperazine CH₂), ~44 (piperazine CH₂ adjacent to Boc-N), ~39 (-CH₂-NH₂), ~28 (C(CH₃)₃, Boc). |
| Mass Spec (ESI+) | Expected m/z: 230.19 [M+H]⁺ |
| Purity Analysis | Purity is typically assessed by GC, HPLC, or nonaqueous titration, with commercial grades often specified as >95%.[3] |
Conclusion
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-installed, orthogonally protected nitrogen atoms provide chemists with a reliable and predictable platform for building molecular complexity. By enabling sequential and site-selective functionalization, it streamlines synthetic routes, facilitates the exploration of structure-activity relationships, and ultimately accelerates the discovery of new therapeutics. A thorough understanding of its properties, reactivity, and handling is essential for any researcher looking to leverage the power of the piperazine scaffold in their work.
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Reddy, L. H., et al. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4). [Link]
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The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Enduring Legacy of a "Privileged" Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." Among these, the piperazine ring—a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions—stands out for its remarkable versatility and profound impact on drug discovery.[1][2] It is the third most common nitrogen heterocycle found in FDA-approved drugs, forming the core of blockbuster medications such as the anticancer agent Imatinib (Gleevec) and the erectile dysfunction treatment Sildenafil (Viagra).[3][4]
This guide provides an in-depth exploration of the discovery and synthesis of novel piperazine derivatives. Moving beyond a simple recitation of facts, we will delve into the causal relationships behind synthetic choices, the principles of structure-activity relationships (SAR), and the practical application of modern synthetic methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to effectively harness the power of the piperazine scaffold in their own research endeavors.
The Piperazine Core: A Symphony of Structure and Function
The widespread success of piperazine in medicinal chemistry is not accidental; it stems from a unique combination of structural and physicochemical properties.[1][5]
-
Conformational Flexibility: The piperazine ring primarily adopts a chair conformation, which provides a three-dimensional structure that can be strategically modified. This flexibility allows piperazine-containing molecules to effectively orient their substituents to fit into the binding pockets of diverse biological targets.[1]
-
Tunable Basicity: The two nitrogen atoms are key to the piperazine ring's utility. Their basicity (pKa values are typically around 5.5 and 9.5) can be modulated through substitution. This allows for fine-tuning of a molecule's charge state at physiological pH, which is critical for optimizing interactions with target proteins (e.g., through hydrogen bonding or salt bridges) and for influencing crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and membrane permeability.[1][5]
-
Synthetic Accessibility: The nitrogen atoms serve as versatile synthetic handles, readily undergoing a wide range of chemical transformations. This facilitates the systematic and efficient generation of large libraries of derivatives for lead optimization campaigns.[6]
These inherent properties make the piperazine moiety an exceptional scaffold for building molecules with a wide array of pharmacological activities, including anticancer, antipsychotic, antidepressant, antihistamine, and antimicrobial effects.[4][7][8]
Synthetic Strategies: From Classical N-Functionalization to Modern C-H Activation
The synthesis of piperazine derivatives has evolved significantly, expanding from traditional methods focused on the nitrogen atoms to cutting-edge techniques that allow for the functionalization of the carbon backbone.[6] This evolution has opened up new avenues for creating novel chemical matter with enhanced potency, selectivity, and pharmacokinetic profiles.
Classical N-Functionalization: The Workhorse of Piperazine Chemistry
For decades, the primary strategies for modifying the piperazine core have centered on its two reactive nitrogen atoms. These methods remain highly relevant and widely practiced.
-
Nucleophilic Substitution: This is a foundational method where the piperazine nitrogen acts as a nucleophile, reacting with electrophiles like alkyl halides or epoxides to form N-substituted derivatives. This classic SN2 pathway is typically conducted under mild conditions and can achieve high yields.[1]
-
Reductive Amination: A powerful and versatile technique, reductive amination involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine.[9][10] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[9][11] This method is broadly applicable and tolerates a wide range of functional groups.
-
Transition Metal-Catalyzed Cross-Coupling: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl piperazines. The Buchwald-Hartwig amination is a particularly powerful tool, enabling the formation of C-N bonds between piperazines and aryl halides (chlorides, bromides, iodides) or triflates.[12][13] The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[12] Modern, air-stable pre-catalysts have made this reaction more practical and scalable.[13]
This protocol describes a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl bromide.
Materials:
-
N-Boc-piperazine
-
Aryl bromide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and Sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and N-Boc-piperazine (1.2 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It facilitates the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond, which are key steps in the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen.
Modern C-H Functionalization: Expanding Chemical Space
While N-functionalization is powerful, approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions.[3] This highlights a significant untapped potential for structural diversification. Recent advances in C-H functionalization have begun to address this, allowing for direct modification of the piperazine's carbon skeleton.[3][14]
-
Photoredox Catalysis: This strategy uses visible light to initiate chemical reactions via single-electron transfer (SET) pathways.[15] In the context of piperazines, a photocatalyst (often an iridium or ruthenium complex) can be excited by light, becoming a potent oxidant.[3] This excited catalyst can then oxidize a piperazine nitrogen to form a nitrogen-centered radical cation.[15] Subsequent deprotonation at an adjacent C-H bond generates an α-amino radical, which can then couple with various radical acceptors (e.g., electron-deficient arenes or vinyl groups) to form new C-C bonds.[3][15]
Caption: General workflow for photoredox-catalyzed C-H arylation of a piperazine derivative.
-
SnAP and SLAP Reagents: Developed by the Bode group, the Stannyl Amine Protocol (SnAP) and Silicon Amine Protocol (SLAP) offer innovative ways to construct functionalized piperazines.[3][15] These methods involve the cyclization of pre-formed stannyl or silyl amine reagents with imines.[3] The SnAP chemistry initially required stoichiometric copper but was later improved to a catalytic version.[3][14] The SLAP protocol represents a further advancement, using a photocatalyst to replace the potentially toxic tin and copper reagents, making it a more sustainable approach.[3] These methods provide direct access to C2-substituted piperazines, a structural motif that is difficult to obtain through traditional methods.[3]
Structure-Activity Relationship (SAR): The Logic of Drug Design
The synthesis of novel derivatives is not an end in itself but a means to understand and optimize biological activity. Structure-Activity Relationship (SAR) studies are the systematic investigation of how chemical structure influences a compound's pharmacological properties.[5][16] For piperazine derivatives, SAR exploration is crucial for enhancing potency, improving selectivity, and fine-tuning ADME profiles.[1][6]
A typical SAR study involves synthesizing a series of analogues where specific parts of a lead molecule are systematically varied. Key modifications often include:
-
Varying N1-substituents: Often an aryl or heteroaryl group that interacts with a specific receptor pocket.
-
Varying N4-substituents: Can be used to modulate solubility, basicity, and interactions with solvent-exposed regions of a target.
-
Introducing substituents on the piperazine ring itself: C-H functionalization allows for the introduction of groups that can probe deeper into a binding pocket or alter the ring's conformation.
-
Bioisosteric Replacement: Replacing the piperazine ring with another scaffold (e.g., spirodiamines) to modulate physicochemical properties like lipophilicity and basicity while maintaining a similar spatial arrangement of key functional groups.[17][18]
| Modification | Potential Impact | Rationale/Causality |
| Addition of a polar group to N4 | Increased aqueous solubility | Improves hydrogen bonding with water, potentially improving bioavailability for oral administration. |
| Introduction of a bulky aryl group at N1 | Increased target affinity | Can lead to favorable hydrophobic or π-stacking interactions within the target's binding site. |
| Substitution at the C2 position | Enhanced selectivity | Introduces a new vector for interaction that may be unique to the target of interest versus off-targets. |
| Replacement with a spirodiamine | Reduced metabolic liability | Can block sites of metabolism on the ring and alter the pKa of the nitrogens, affecting clearance.[18] |
Table 1: Representative SAR strategies for piperazine derivatives.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
Conclusion and Future Perspectives
The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines.[5][6] The synthetic toolbox available to medicinal chemists has expanded dramatically, moving beyond classical N-functionalization to include powerful C-H activation strategies that unlock previously inaccessible chemical space.[3][6] This allows for a more nuanced and comprehensive exploration of SAR, leading to the development of compounds with superior efficacy and safety profiles.
Looking ahead, several trends are poised to further accelerate the discovery of novel piperazine derivatives. The integration of flow chemistry promises to make many of the newer synthetic methods, such as photoredox catalysis, more scalable, efficient, and safer.[3] Furthermore, the application of machine learning and artificial intelligence in drug design will enable more accurate prediction of the biological activities and ADME properties of virtual compounds, helping to prioritize synthetic efforts and shorten development timelines.[1] The continued synergy between innovative synthetic chemistry, rigorous biological evaluation, and computational modeling will ensure that the piperazine ring remains a truly privileged scaffold in the ongoing quest for transformative therapies.
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(2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]
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(2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]
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Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 735-756. [Link]
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(2021). Synthesis of Piperazines by C-H Functionalization. MDPI. [Link]
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(N.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
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Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]
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(2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
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Sbardella, G., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 33(5), 896-909. [Link]
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Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(1), 1-2. [Link]
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Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]
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(N.d.). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]
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Grande-López, M. C., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Expert Opinion on Therapeutic Patents, 31(12), 1135-1147. [Link]
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(2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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Romanelli, G. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
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(2022). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
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(2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
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(N.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]
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(N.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]
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(N.d.). Piperazine derivative: Significance and symbolism. A Class of Chemical Compounds. [Link]
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(N.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]
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(N.d.). Reductive amination of piperazine. Reddit. [Link]
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(N.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Pennsylvania. [Link]
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Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272-5275. [Link]
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Szałaj, N., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2314-2329. [Link]
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Methodological & Application
Application Note: High-Purity Isolation of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Abstract
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is a key bifunctional building block in medicinal chemistry, featuring a nucleophilic primary amine, a piperazine core, and a carbamate-protected secondary amine. Its utility in the synthesis of complex pharmaceutical agents necessitates a high degree of purity. This document provides a comprehensive guide to the purification of this intermediate, detailing a robust protocol based on liquid-liquid extraction followed by silica gel column chromatography. We will explore the rationale behind the selection of purification strategies, address common impurities, and provide step-by-step instructions to ensure the isolation of a highly pure product suitable for downstream applications.
Introduction: The Purification Challenge
The target molecule, this compound, possesses distinct chemical functionalities that complicate its purification. The presence of a basic primary amine (pKa ≈ 9-10) makes the compound highly polar and water-soluble, particularly under acidic conditions. Conversely, the benzyl carbamate (Cbz) protecting group introduces significant non-polar character.
Potential impurities derived from its synthesis—typically the alkylation of benzyl piperazine-1-carboxylate or the Cbz-protection of 1-(2-aminoethyl)piperazine—may include:
-
Unreacted starting materials (e.g., Benzyl piperazine-1-carboxylate).
-
Over-alkylated or di-substituted piperazine species.
-
Reagents and their by-products (e.g., triethylamine hydrochloride).
-
Residual solvents.
A successful purification strategy must effectively separate the target compound from these impurities, which possess varied polarity and solubility profiles. The method detailed herein employs a two-stage approach: an initial extractive workup to remove bulk, highly polar or non-polar impurities, followed by high-resolution column chromatography.
Physicochemical Properties & Key Data
A thorough understanding of the properties of the target compound and common solvents is critical for designing an effective purification scheme.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N₃O₂ | N/A |
| Molecular Weight | 263.34 g/mol | N/A |
| Appearance | Expected to be a viscous oil or low-melting solid | [1] |
| Key Functional Groups | Primary amine, Secondary amine (as carbamate), Benzyl ester | N/A |
| Solvent | Boiling Point (°C) | Polarity Index | Role in Purification |
| Dichloromethane (DCM) | 39.6 | 3.1 | Extraction & Chromatography (Mobile Phase) |
| Methanol (MeOH) | 64.7 | 5.1 | Chromatography (Mobile Phase - polar modifier) |
| Ethyl Acetate (EtOAc) | 77.1 | 4.4 | Extraction & Chromatography (Mobile Phase) |
| Hexanes | 69 | 0.1 | Chromatography (Mobile Phase - non-polar) |
| Water | 100 | 10.2 | Aqueous Wash |
| Triethylamine (TEA) | 89.5 | 1.9 | Mobile Phase Additive (deactivates silica) |
Purification Workflow: A Two-Stage Strategy
The purification is logically divided into two main stages: initial workup and final purification by chromatography. This ensures that the chromatographic step is not overloaded with crude impurities, leading to better separation and higher purity of the final product.
Caption: Overall workflow for the purification of the target compound.
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane is a suspected carcinogen; handle with care.
Protocol 1: Liquid-Liquid Extractive Workup
This protocol is designed to remove inorganic salts, water-soluble reagents, and highly polar by-products from the crude reaction mixture before chromatography.
-
Rationale: The use of a mild base like sodium bicarbonate (NaHCO₃) ensures that the primary amine of the product remains in its free base form, which is soluble in organic solvents like Dichloromethane (DCM).[2] Acidic impurities, such as hydrochloride salts of any amine bases used in the reaction, will be neutralized and/or extracted into the aqueous layer.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel. If the mixture is a solid or thick oil, dissolve it in a suitable volume of DCM (approximately 10-20 mL per gram of crude material).
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. Drain the lower organic layer into a clean Erlenmeyer flask.
-
Optional but recommended: Re-extract the aqueous layer with a fresh portion of DCM (0.5x the original volume) to recover any dissolved product. Combine this with the first organic extract.
-
Wash the combined organic layers with an equal volume of brine. This helps to break up any emulsions and removes the majority of dissolved water.[2]
-
Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous Na₂SO₄ (a layer approximately 1/10th of the liquid volume) to the solution. Swirl the flask and let it stand for 15-20 minutes to dry the solvent. The drying agent should move freely when swirled, indicating sufficient drying.
-
Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid, ready for chromatographic purification.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol uses the principles of adsorption chromatography to separate the target compound from closely related impurities based on polarity.
-
Rationale & Causality: The stationary phase, silica gel, is polar and acidic. The primary amine in the target molecule can strongly and sometimes irreversibly bind to the acidic silanol groups, leading to poor peak shape ("tailing") and low recovery. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase.[3] This deactivates the acidic sites on the silica, allowing the basic product to elute cleanly. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, allows for the separation of less polar impurities first, followed by the product, and finally any more polar impurities.
Materials:
-
Crude product from Protocol 1
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Chromatography column
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel (1-2 times the mass of the crude product) and concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better resolution than loading the sample as a liquid.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% DCM). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The packed silica volume should be approximately 50-100 times the mass of the crude product.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Elution:
-
Begin eluting with a non-polar solvent system, for example, 100% DCM containing 0.5% TEA.
-
Gradually increase the polarity of the mobile phase. A typical gradient might be from 0% to 10% Methanol in DCM, still containing 0.5% TEA. The optimal gradient should be determined beforehand using TLC analysis.
-
Collect fractions of a consistent volume throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in a solvent system that gives the target compound an Rf value of approximately 0.3-0.4 (e.g., 10% MeOH in DCM).
-
Visualize the spots under a UV lamp (the benzyl group is UV active) and/or by staining with a suitable agent like potassium permanganate or ninhydrin (for the primary amine).
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the final, purified product.
-
Place the product under high vacuum for several hours to remove any residual solvent.
-
Characterization & Quality Control
The purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Result | Purpose |
| ¹H NMR | Spectrum consistent with the proposed structure of this compound. | Confirms chemical identity and structural integrity. |
| LCMS | A single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. | Confirms molecular weight and assesses purity.[4] |
| HPLC | Purity >95% (ideally >98%) by peak area integration. | Quantifies purity.[4] |
Conclusion
The successful purification of this compound hinges on a methodical approach that addresses the compound's unique chemical properties. By employing a preliminary extractive workup to remove bulk impurities, followed by a carefully optimized silica gel chromatography protocol incorporating a basic modifier, researchers can reliably obtain this valuable synthetic intermediate in high purity. The protocols and rationale provided in this note serve as a comprehensive guide for scientists in the pharmaceutical and chemical research fields.
References
-
Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Novel synthesis and crystallization of piperazine ring-containing compounds.
- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
PubMed. (n.d.). Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]
-
MDPI. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]
-
Appretech. (n.d.). Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Retrieved from [Link]
Sources
- 1. 192130-34-0 CAS MSDS (4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Cleavage: A Detailed Guide to Cbz Deprotection of Piperazine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the construction of pharmaceuticals and peptidomimetics. Its stability under a range of conditions and the variety of methods for its removal make it a versatile tool. However, the deprotection of Cbz-protected piperazine carboxylates presents unique challenges and considerations due to the presence of the second basic nitrogen atom. This guide provides an in-depth analysis of the primary methods for Cbz deprotection in this context, offering detailed protocols, mechanistic insights, and practical advice to aid in method selection and execution.
The Challenge of Deprotecting Piperazine Moieties
The piperazine ring is a common scaffold in drug discovery, and its mono- or di-functionalization often relies on the use of protecting groups like Cbz. The selection of the deprotection strategy is critical, as it must be efficient and chemoselective, preserving other sensitive functionalities within the molecule. The presence of the second nitrogen in the piperazine ring can influence the reaction by potentially poisoning hydrogenation catalysts or complicating acid-base workups. Therefore, a thorough understanding of the available methods is paramount for successful synthesis.
Core Deprotection Methodologies: A Comparative Overview
The most prevalent methods for Cbz deprotection of piperazine carboxylates are catalytic hydrogenolysis and acid-mediated cleavage. Transfer hydrogenation and nucleophilic cleavage offer valuable alternatives in specific contexts. The choice of method is dictated by the substrate's functional group tolerance, scalability, and safety considerations.
| Method | Key Reagents | Advantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean byproducts (toluene, CO₂), high yields. |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids flammable H₂ gas, generally fast and efficient. |
| Acid-Mediated Cleavage | HBr in Acetic Acid, HCl | Effective for substrates incompatible with hydrogenation, metal-free. |
| Nucleophilic Cleavage | Sodium methanethiolate | Useful for substrates with sensitive reducible groups. |
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is often the method of choice for Cbz deprotection due to its mild and clean reaction profile. The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.
Mechanistic Insight
The reaction is believed to proceed through the adsorption of the Cbz-protected piperazine and hydrogen onto the palladium surface. This is followed by the cleavage of the benzyl-oxygen bond and subsequent decarboxylation of the resulting carbamic acid to yield the free piperazine, toluene, and carbon dioxide.
Caption: Catalytic hydrogenolysis workflow for Cbz deprotection.
Potential Challenges and Considerations
A primary challenge with catalytic hydrogenolysis of piperazine derivatives is the potential for catalyst poisoning by the basic nitrogen atoms of both the starting material and the product. This can lead to sluggish or incomplete reactions. The use of a co-solvent like acetic acid can sometimes mitigate this by protonating the nitrogen atoms, reducing their coordination to the palladium surface[1]. However, care must be taken as acidic conditions can be detrimental to other protecting groups. Furthermore, this method is incompatible with molecules containing other reducible functional groups such as alkenes, alkynes, or nitro groups[2].
Detailed Protocol: Catalytic Hydrogenolysis
Materials:
-
Cbz-protected piperazine carboxylate (1.0 eq)
-
10% Palladium on carbon (Pd/C, 5-10 mol% by weight)
-
Methanol (or ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
In a flask equipped with a stir bar, dissolve the Cbz-protected piperazine carboxylate in methanol.
-
Carefully add the 10% Pd/C catalyst under a stream of inert gas. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.
-
Seal the flask and purge the system with an inert gas, followed by vacuum.
-
Introduce hydrogen gas via a balloon or from a regulated cylinder to establish a hydrogen atmosphere (typically 1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected piperazine.
-
The crude product can be purified by crystallization, distillation, or column chromatography as needed.
Method 2: Transfer Hydrogenolysis
Transfer hydrogenolysis offers a safer and often more convenient alternative to using hydrogen gas. In this method, a hydrogen donor, such as ammonium formate or formic acid, is used to generate hydrogen in situ.
Mechanistic Rationale
The mechanism is similar to catalytic hydrogenolysis, with the key difference being the source of hydrogen. The hydrogen donor decomposes on the palladium surface to provide the active hydrogen species that mediate the cleavage of the Cbz group.
Advantages and Applications
This method is particularly advantageous for laboratories not equipped for handling hydrogen gas. It is generally fast, efficient, and uses inexpensive reagents[3].
Detailed Protocol: Transfer Hydrogenolysis with Ammonium Formate
Materials:
-
Cbz-protected piperazine carboxylate (1.0 eq)
-
10% Palladium on carbon (Pd/C, 5-10 mol% by weight)
-
Ammonium formate (3-5 eq)
-
Methanol (or ethanol)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected piperazine carboxylate in methanol in a round-bottom flask with a stir bar.
-
Carefully add the 10% Pd/C catalyst under a stream of inert gas.
-
Add ammonium formate to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be partitioned between a suitable organic solvent (e.g., dichloromethane) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected piperazine. Further purification can be done by chromatography if required.
Method 3: Acid-Mediated Cleavage
For substrates containing functional groups that are sensitive to reduction, acid-mediated cleavage provides a robust alternative. The most common reagent for this transformation is a solution of hydrogen bromide in acetic acid.
Mechanistic Pathway
The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (an SN2-type mechanism). The resulting unstable carbamic acid readily decarboxylates to give the piperazine as its hydrobromide salt.
Caption: Acid-mediated Cbz deprotection mechanism.
Safety and Handling Precautions
Hydrogen bromide in acetic acid is highly corrosive and toxic if inhaled[1][4]. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and safety goggles.
Detailed Protocol: Acid-Mediated Cleavage with HBr in Acetic Acid
Materials:
-
Cbz-protected piperazine carboxylate (1.0 eq)
-
33% Hydrogen bromide in acetic acid
-
Glacial acetic acid (optional, as solvent)
-
Diethyl ether
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Cbz-protected piperazine carboxylate in a minimal amount of glacial acetic acid (if necessary).
-
Cool the solution in an ice bath.
-
Slowly add the solution of 33% HBr in acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).
-
Work-up Option A (Precipitation): Upon completion, add the reaction mixture dropwise to a vigorously stirred flask of cold diethyl ether. The deprotected piperazine hydrobromide salt will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Work-up Option B (Aqueous Work-up): Dilute the reaction mixture with dichloromethane. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free piperazine.
Method 4: Nucleophilic Cleavage with Thiols
A more recently described method for Cbz deprotection involves the use of a nucleophilic thiol, such as sodium methanethiolate. This approach is particularly useful for complex molecules with multiple sensitive functional groups where catalytic hydrogenation and strong acid are not viable options[2].
Mechanistic Rationale
The reaction is proposed to proceed via an SN2 attack of the thiolate nucleophile on the benzylic carbon of the Cbz group. This displaces the carbamate, which then undergoes decarboxylation to yield the free amine[2].
Advantages and Considerations
This method avoids the use of metals and strong acids, offering a unique chemoselectivity profile. It has been successfully applied in the synthesis of complex drug molecules where other methods have failed[2]. However, the use of volatile and malodorous thiols requires careful handling in a well-ventilated fume hood.
Troubleshooting and Optimization
-
Incomplete Hydrogenolysis: If a catalytic hydrogenation reaction stalls, this may be due to catalyst poisoning. The addition of a small amount of acetic acid or switching to a more active catalyst (e.g., Pearlman's catalyst) may be beneficial. Alternatively, increasing the hydrogen pressure can sometimes drive the reaction to completion.
-
Side Reactions in Acidic Cleavage: Prolonged exposure to strong acid can lead to side reactions, especially if other acid-labile groups are present. Careful monitoring of the reaction is crucial.
-
Difficult Work-up: The basic nature of the deprotected piperazine can sometimes lead to emulsions during aqueous work-up. The addition of brine can help to break up emulsions.
Conclusion
The deprotection of Cbz-piperazine carboxylates is a critical transformation in organic synthesis. A thorough understanding of the available methodologies, their mechanisms, and their limitations is essential for selecting the optimal conditions for a given substrate. Catalytic hydrogenolysis remains a mild and efficient method for many applications, while transfer hydrogenation offers a safer alternative. Acid-mediated cleavage is a powerful tool for substrates that are incompatible with hydrogenation. By carefully considering the factors outlined in this guide, researchers can confidently and successfully deprotect Cbz-piperazine carboxylates, advancing their synthetic endeavors.
References
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Kappe, C. O., & Murphree, S. S. (2009). The H-Cube® Continuous-Flow Hydrogenation Reactor: A New Tool for Green Chemistry. Organic Process Research & Development, 13(2), 241–251.
-
Studley, J. (2023). To Deprotect and Serve. Scientific Update. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Ram, S., & Ehrenkaufer, R. E. (1984). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 25(32), 3415–3418.
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. Retrieved from [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. (2018). ResearchGate. Retrieved from [Link]
-
Sarpong Group. (n.d.). Standard Operating Procedures. University of California, Berkeley. Retrieved from [Link]
-
Palladium on carbon safe handling. (2021). Future4200. Retrieved from [Link]
-
Loba Chemie. (n.d.). HYDROBROMIC ACID SOLUTION IN GLACIAL ACETIC ACID APPROX. 33%. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS). Retrieved from [Link]
Sources
Application Notes and Protocols for PET Ligand Synthesis Utilizing a Piperazine Scaffold
Foreword: The Piperazine Motif - A Privileged Scaffold in PET Imaging
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs is a testament to its remarkable versatility.[1][3] This "privileged scaffold" offers a unique combination of properties that are highly advantageous for the development of Positron Emission Tomography (PET) ligands.[4][5] The nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties, while the inherent basicity of the piperazine ring can enhance water solubility and bioavailability.[2][5]
This technical guide provides an in-depth exploration of the application of the piperazine scaffold in PET ligand synthesis. We will delve into the strategic considerations for precursor design, detail robust radiolabeling methodologies for both Carbon-11 and Fluorine-18, and present comprehensive, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the piperazine scaffold in their PET imaging programs.
I. Strategic Considerations for Piperazine-Based PET Ligand Design
The successful development of a piperazine-containing PET ligand hinges on a strategic approach to molecular design. The piperazine core can serve either as a central scaffold to orient pharmacophoric groups or as a hydrophilic moiety to optimize the overall properties of the molecule.
A key initial step often involves the use of a mono-protected piperazine, such as N-Boc-piperazine , to allow for selective functionalization of the free secondary amine.[6] This approach provides a versatile platform for introducing the desired targeting vector. Common synthetic strategies to functionalize the piperazine ring include:
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of N-aryl piperazines, a common motif in PET ligands.[7][8][9] It allows for the efficient coupling of a piperazine with an aryl halide.
-
Reductive Amination: This method is widely used to introduce alkyl substituents to the piperazine nitrogen. It involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent.[10][11]
The choice of the radiolabeling precursor is paramount and is dictated by the desired radionuclide (¹¹C or ¹⁸F) and the chosen radiolabeling strategy. For ¹¹C-labeling, a common precursor is a desmethyl-piperazine derivative, which can be readily methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[12][13] For ¹⁸F-labeling, precursors often contain a suitable leaving group (e.g., tosylate, mesylate, or nitro group) for nucleophilic substitution with [¹⁸F]fluoride, or a prosthetic group that can be labeled and then conjugated to the piperazine scaffold.
II. Radiolabeling Methodologies: A Tale of Two Isotopes
The choice between Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min) has significant implications for the synthesis and application of a PET tracer.
-
Carbon-11 Labeling: The short half-life of ¹¹C necessitates rapid and efficient radiolabeling procedures, often performed in close proximity to a cyclotron.[14] N-methylation of a secondary amine on the piperazine ring is a common and highly efficient method for introducing ¹¹C.[12][13]
-
Fluorine-18 Labeling: The longer half-life of ¹⁸F allows for more complex, multi-step syntheses and facilitates centralized production and distribution of the radiotracer.[15] Common ¹⁸F-labeling strategies for piperazine-containing molecules include nucleophilic substitution on an alkyl chain appended to the piperazine nitrogen or the use of ¹⁸F-labeled building blocks.[16]
The increasing demand for reproducible and safe production of PET tracers has led to the widespread adoption of automated synthesis modules.[17][18][19] These systems, available as cassette-based or fixed-tubing designs, offer standardized synthesis protocols, improved reliability, and enhanced radiation protection for the radiochemist.[17][20][21]
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a generic piperazine-based PET ligand. These are intended as a starting point and may require optimization for specific target molecules.
A. Precursor Synthesis: N-Aryl-N'-Boc-Piperazine via Buchwald-Hartwig Amination
This protocol describes the synthesis of a key intermediate where one nitrogen of the piperazine is arylated and the other is protected with a Boc group, ready for deprotection and subsequent radiolabeling.
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
N-Boc-piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), N-Boc-piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
B. Deprotection of N-Boc-Piperazine
This step removes the Boc protecting group to reveal the secondary amine, which is the site for radiolabeling.[6]
Caption: Boc deprotection workflow.
Materials:
-
N-Aryl-N'-Boc-piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-aryl-N'-Boc-piperazine (1.0 mmol) in DCM (5 mL).[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Add TFA (2.5 mL, excess) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[6]
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-aryl-piperazine precursor.
C. Radiosynthesis Protocol 1: [¹¹C]N-Methylation
This protocol details the rapid incorporation of Carbon-11 onto the piperazine precursor.[12][13]
Caption: Automated ¹¹C-methylation workflow.
Materials:
-
N-Aryl-piperazine precursor
-
[¹¹C]Methyl iodide or [¹¹C]methyl triflate
-
Anhydrous solvent (e.g., DMF or Acetone)
-
Automated radiosynthesis module
Procedure (Automated):
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf in the automated synthesizer's gas-phase module.
-
Trap the [¹¹C]methylating agent in a solution of the N-aryl-piperazine precursor (0.5-1.0 mg) in the chosen anhydrous solvent (0.3-0.5 mL).
-
Heat the reaction mixture at 80-120 °C for 3-5 minutes.
-
Quench the reaction with water and inject the mixture onto a semi-preparative HPLC system for purification.
-
Collect the radioactive peak corresponding to the desired product.
-
Formulate the final product by removing the HPLC solvent under a stream of nitrogen and dissolving the residue in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
D. Radiosynthesis Protocol 2: [¹⁸F]N-Fluoroethylation
This protocol describes the incorporation of Fluorine-18 via a two-step process involving the synthesis of [¹⁸F]fluoroethyl tosylate and its subsequent reaction with the piperazine precursor.
Caption: Automated ¹⁸F-fluoroethylation workflow.
Materials:
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate
-
Ethylene glycol ditosylate
-
N-Aryl-piperazine precursor
-
Anhydrous acetonitrile
-
Automated radiosynthesis module
Procedure (Automated):
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.[22]
-
Elute the [¹⁸F]fluoride into the reaction vessel with a solution of K₂₂₂ and potassium carbonate in acetonitrile/water.[22]
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂ complex by heating under a stream of nitrogen.[22]
-
Add a solution of ethylene glycol ditosylate in anhydrous acetonitrile to the dried [¹⁸F]fluoride and heat at 100-120 °C for 5-10 minutes to form [¹⁸F]fluoroethyl tosylate.
-
Distill the volatile [¹⁸F]fluoroethyl tosylate into a second reaction vessel containing the N-aryl-piperazine precursor and a base (e.g., diisopropylethylamine) in anhydrous acetonitrile.
-
Heat the second reaction vessel at 100-120 °C for 10-15 minutes.
-
Cool the reaction, quench with water, and purify by semi-preparative HPLC.
-
Collect the product peak and formulate as described for the ¹¹C-labeled tracer.
IV. Quality Control
Rigorous quality control (QC) is essential to ensure the safety and efficacy of any PET radiopharmaceutical.
| Parameter | Method | Acceptance Criteria |
| Identity | Co-elution with a non-radioactive standard on analytical HPLC | Retention time of the radioactive peak matches that of the standard. |
| Radiochemical Purity | Analytical HPLC with UV and radiation detectors | > 95% of the total radioactivity is in the form of the desired product. |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.5% of the radiation is from the intended radionuclide. |
| Specific Activity | Calculated from the radioactivity and the mass of the product (determined by HPLC with a standard curve) | Varies depending on the target, but should be high enough to avoid pharmacological effects. |
| pH | pH meter or pH paper | Between 4.5 and 7.5. |
| Sterility | Standard microbiological testing | No microbial growth. |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL. |
V. Conclusion
The piperazine scaffold is a powerful and versatile tool in the design and synthesis of novel PET ligands. Its favorable physicochemical properties and synthetic tractability make it an attractive choice for a wide range of biological targets. The protocols outlined in this guide provide a solid foundation for the development of piperazine-based PET tracers, from precursor synthesis to automated radiolabeling and quality control. As PET imaging continues to play an increasingly important role in both preclinical research and clinical diagnostics, the piperazine scaffold is poised to remain a key player in the advancement of molecular imaging.
VI. References
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 753-776.
-
Maiti, S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033.
-
Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 399-405.
-
Schopf, E., et al. (2023). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. JoVE (Journal of Visualized Experiments), (192), e58428.
-
Wuest, M., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry, 117513.
-
Singh, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
-
BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
-
Al-Zoubi, R. M., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 20(17), 5232-5236.
-
Patel, R. P., et al. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies.
-
Forschungszentrum Jülich. (2024). Automated synthesis of PET tracers.
-
Gao, M., et al. (2005). Synthesis and Initial PET Imaging of New Potential NK1 Receptor Radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy) -1-phenyl-ethyl]-4-[11C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic Acid [11C]methyl Ester. Nuclear Medicine and Biology, 32(5), 543-552.
-
Bakulina, O. Y., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5671.
-
Parent, M., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 32.
-
Drake, C. R., et al. (2025). Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers. Chemistry – A European Journal.
-
Zlatopolskiy, B. D., et al. (2025). 18F fluoroethylations: different strategies for the rapid translation of 11C-methylated radiotracers. EJNMMI Radiopharmacy and Chemistry.
-
Sharma, A., & Singh, P. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis.
-
Roberts, M. P., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Australian Journal of Chemistry, 66(4), 424-433.
-
Reddy, C. S., et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
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White, K. N., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Organic letters, 17(13), 3294–3297.
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Singh, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
-
A Review on Analytical Methods for Piperazine Determination. (2024). International Journal of Pharmaceutical Sciences Review and Research.
-
Pola, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
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Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging.
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Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931.
-
BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
-
Glasnov, T. N., & Kappe, C. O. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis, 44(15), 2469-2473.
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Kumar, V., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
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1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). ChemBeats.
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
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Al-Zoubi, R. M., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 20(17), 5232–5236.
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DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Advances, 9(62), 36037-36054.
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Imaging Technology News. (2017). Automated Radiosynthesis Modules May Improve Cardiac Nuclear Imaging.
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Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). Molecules, 28(8), 3583.
-
New 18F PET Tracers and Novel Methods for their Production. (2022). UIC Indigo.
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HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). Acta Poloniae Pharmaceutica.
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Automated microfluidic-based production of PET radioligands for clinical and preclinical use. (2024). Uppsala University.
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BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Organic Syntheses.
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Application Notes and Protocols: Investigating Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate in Alzheimer's Disease Research
Introduction: The Rationale for a Novel Piperazine-Based Therapeutic Candidate in Alzheimer's Disease
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline.[1] A key pathological hallmark is the depletion of the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[2][3] Consequently, inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been a cornerstone of symptomatic treatment for AD.[1][4]
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds targeting the central nervous system (CNS).[5] Its derivatives have been explored for various neurological conditions, including Alzheimer's disease.[5][6][7] The structural motif of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate combines several key features that make it a compelling candidate for investigation as a potential AD therapeutic:
-
The Piperazine Core: A versatile scaffold that can be functionalized to interact with various biological targets.
-
The Benzyl Group: This lipophilic group can facilitate entry across the blood-brain barrier, a critical hurdle for CNS drugs.[3]
-
The Aminoethyl Side Chain: This feature can participate in key interactions with the active sites of target enzymes, such as cholinesterases.
While direct research on this compound for Alzheimer's disease is not yet prevalent in published literature, its structural similarity to other investigated benzylpiperidine and piperazine derivatives suggests its potential as a cholinesterase inhibitor.[2][8][9] This document provides a detailed guide for researchers to explore this potential, outlining synthetic considerations, key in vitro and in vivo experimental protocols, and data interpretation.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N₃O₂ | PubChem |
| Molecular Weight | 263.34 g/mol | PubChem |
| IUPAC Name | This compound | AChemBlock |
| CAS Number | 500013-42-3 (for the tert-butoxycarbonyl protected form) | AChemBlock |
Note: The provided CAS number is for a related protected form of the molecule. The unprotected title compound would have a different CAS number.
Proposed Mechanism of Action: Dual Cholinesterase Inhibition
Based on the pharmacology of structurally related compounds, we hypothesize that this compound may act as a dual inhibitor of both AChE and BChE. The proposed binding model involves the protonated amine of the ethylamino side chain interacting with the catalytic anionic site (CAS) of the cholinesterase enzymes, while the benzyl group could engage with the peripheral anionic site (PAS). This dual-site interaction could lead to potent inhibition of acetylcholine hydrolysis.
Caption: A potential synthetic route for the target compound.
Step-by-Step Procedure:
-
Protection of Piperazine: Start with commercially available 1-Boc-piperazine.
-
Alkylation: React 1-Boc-piperazine with a suitable N-protected 2-aminoethyl halide (e.g., N-Boc-2-bromoethylamine) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as acetonitrile.
-
Selective Deprotection: The resulting di-protected intermediate can be selectively deprotected at the piperazine nitrogen using a mild acidic condition, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Benzylation: The free secondary amine of the piperazine ring is then reacted with benzyl chloroformate in the presence of a base to install the benzyl carbamate group. [10]5. Final Deprotection: The remaining Boc protecting group on the ethylamine side chain is removed using a stronger acid, like hydrochloric acid in dioxane, to yield the final product.
-
Purification: The final compound should be purified using column chromatography or recrystallization. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to determine the inhibitory potential of a compound against AChE and BChE.
Materials:
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound stock solution (in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare Reagents:
-
Phosphate buffer (100 mM, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
ATCI and BTCI solutions (10 mM in deionized water).
-
AChE and BChE solutions (2 units/mL in phosphate buffer).
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations (serial dilutions).
-
Add 125 µL of phosphate buffer.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of the respective enzyme solution (AChE or BChE).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: In Vivo Neuroprotective Effect in a Scopolamine-Induced Amnesia Model (Mouse)
This model is widely used to evaluate the potential of compounds to reverse cognitive deficits.
Animals:
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Drug Administration:
-
Divide the mice into groups (e.g., vehicle control, scopolamine control, positive control (Donepezil), and test compound groups at different doses).
-
Administer the test compound or vehicle orally (p.o.) 60 minutes before the behavioral test.
-
-
Induction of Amnesia:
-
30 minutes before the behavioral test, administer scopolamine (1 mg/kg, intraperitoneally, i.p.) to all groups except the vehicle control.
-
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4 consecutive days (4 trials per day). Record the escape latency (time to find the platform).
-
Probe Trial: On day 5, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was located).
-
-
Data Analysis:
-
Analyze the escape latency during the acquisition phase using a two-way ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by a post-hoc test.
-
Expected Outcomes and Interpretation
| Experiment | Expected Outcome | Interpretation |
| Cholinesterase Assay | Low IC₅₀ values for both AChE and BChE. | The compound is a potent inhibitor of cholinesterases, suggesting it could increase acetylcholine levels in the brain. |
| Scopolamine Model | Reversal of scopolamine-induced increase in escape latency and decrease in time spent in the target quadrant. | The compound demonstrates pro-cognitive effects in an animal model of memory impairment, supporting its therapeutic potential for Alzheimer's disease. |
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity for Alzheimer's disease research. The protocols outlined in this guide provide a comprehensive framework for its synthesis, in vitro characterization as a cholinesterase inhibitor, and in vivo evaluation of its cognitive-enhancing properties. Positive results from these initial studies would warrant further investigation into its mechanism of action, including its effects on amyloid-beta aggregation and tau pathology, as well as a more detailed pharmacokinetic and safety profiling. The journey from a promising scaffold to a clinically viable drug is long and arduous, but rigorous preclinical evaluation as described herein is the critical first step.
References
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. (n.d.). Retrieved January 23, 2026, from [Link]
-
Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
-
Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement - PubMed Central - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | C17H23NO4 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester. (n.d.). Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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- 2. asianpubs.org [asianpubs.org]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive laboratory experience. Our goal is to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying reaction mechanisms.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and reliable approach involves two key transformations:
-
Monoprotection of Piperazine: The selective protection of one of the nitrogen atoms of piperazine with a benzyl chloroformate (Cbz-Cl) group. This step is crucial for preventing disubstitution in the subsequent alkylation step.
-
Alkylation of the N-Cbz-piperazine: The introduction of the 2-aminoethyl side chain onto the unprotected secondary amine of the piperazine ring. This is often achieved by reacting N-Cbz-piperazine with an appropriate electrophile, such as 2-chloroethylamine or a protected equivalent.
The following diagram illustrates this general synthetic workflow:
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, categorized by the reaction step.
Step 1: Monoprotection of Piperazine
Question 1: My reaction is producing a significant amount of a disubstituted byproduct, 1,4-bis(benzyloxycarbonyl)piperazine. How can I improve the selectivity for the desired mono-Cbz-piperazine?
Answer: The formation of the disubstituted byproduct is a classic challenge in piperazine chemistry, arising from the comparable reactivity of the two nitrogen atoms.[1] The key to achieving high selectivity for monosubstitution lies in controlling the stoichiometry and the reaction conditions.
-
Underlying Cause: When piperazine and benzyl chloroformate are mixed in a 1:1 molar ratio, a statistical mixture of mono- and disubstituted products is often obtained. The initially formed mono-Cbz-piperazine can be deprotonated by unreacted piperazine, rendering it nucleophilic and susceptible to a second reaction with benzyl chloroformate.
-
Troubleshooting & Solutions:
-
Use of Excess Piperazine: Employ a significant excess of piperazine (typically 3-5 equivalents) relative to benzyl chloroformate. This ensures that the concentration of piperazine is always much higher than that of the mono-Cbz product, making it statistically more likely for benzyl chloroformate to react with piperazine.
-
Slow Addition of Benzyl Chloroformate: Add the benzyl chloroformate solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the more abundant piperazine.
-
Choice of Solvent and Base: The reaction is typically performed in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The excess piperazine itself acts as the base to neutralize the HCl generated during the reaction.
-
Question 2: After the workup of the monoprotection step, I have difficulty separating the desired mono-Cbz-piperazine from the unreacted piperazine. What is an effective purification strategy?
Answer: The significant excess of piperazine used to ensure monosubstitution necessitates an efficient purification method. The difference in basicity and polarity between piperazine and mono-Cbz-piperazine can be exploited for separation.
-
Troubleshooting & Solutions:
-
Acid-Base Extraction: This is the most effective method. After the reaction, the mixture can be diluted with a suitable organic solvent (e.g., DCM or ethyl acetate) and washed with water to remove the piperazine dihydrochloride salt. The organic layer, containing mono-Cbz-piperazine and unreacted piperazine, can then be extracted with a dilute acid solution (e.g., 1 M HCl). The more basic piperazine will be protonated and move to the aqueous layer, while the less basic mono-Cbz-piperazine will remain in the organic layer. The organic layer can then be washed with a basic solution (e.g., saturated sodium bicarbonate) and brine, dried, and concentrated.
-
Column Chromatography: While effective, silica gel chromatography can be challenging due to the basic nature of both compounds, which can lead to tailing. If this method is chosen, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.5-1%), to improve peak shape.
-
Step 2: Alkylation of N-Cbz-piperazine
Question 3: The alkylation of N-Cbz-piperazine with 2-chloroethylamine is proceeding very slowly or not at all. What could be the issue?
Answer: The slow rate of this SN2 reaction can be attributed to several factors, including the nucleophilicity of the secondary amine, the reactivity of the electrophile, and the reaction conditions.
-
Underlying Cause: The secondary amine of N-Cbz-piperazine is a reasonably good nucleophile, but its reactivity can be influenced by steric hindrance and the electron-withdrawing effect of the Cbz group. 2-Chloroethylamine itself is not the most potent alkylating agent.
-
Troubleshooting & Solutions:
-
Choice of Base: A suitable base is required to deprotonate the secondary amine and enhance its nucleophilicity. Common choices include potassium carbonate (K2CO3) or triethylamine (Et3N). The base should be strong enough to deprotonate the piperazine nitrogen but not so strong as to cause side reactions.
-
Reaction Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. Refluxing in a suitable solvent like acetonitrile or dimethylformamide (DMF) is often necessary.
-
Addition of a Catalyst: The addition of a catalytic amount of a iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), can be highly effective. The iodide ion undergoes a Finkelstein reaction with 2-chloroethylamine to generate the more reactive 2-iodoethylamine in situ.
-
Alternative Alkylating Agents: If the reaction remains sluggish, consider using a more reactive electrophile, such as 2-bromoethylamine hydrobromide.
-
Question 4: My final product is contaminated with a significant amount of unreacted N-Cbz-piperazine. How can I drive the alkylation to completion and purify the final product?
Answer: Incomplete conversion is a common issue. Driving the reaction to completion and effectively purifying the product are crucial for obtaining high-quality material.
-
Troubleshooting & Solutions:
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material (N-Cbz-piperazine). If the reaction stalls, consider the troubleshooting steps outlined in Question 3.
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying the final product. The difference in polarity between the starting material and the product (due to the presence of the primary amine) allows for good separation on silica gel. A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar solvent system (e.g., DCM/methanol with a small amount of ammonium hydroxide) is typically effective.
-
Acid-Base Extraction: Similar to the purification in Step 1, an acid-base workup can be used to separate the basic product from the less basic starting material. However, both compounds are basic, so careful pH control is necessary for selective extraction.
-
-
The following diagram illustrates the potential formation of a key impurity in the monoprotection step:
III. Standard Operating Protocol: Synthesis of this compound
This protocol provides a general framework. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Step 1: Synthesis of Benzyl piperazine-1-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (4 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Dissolve benzyl chloroformate (1 equivalent) in DCM and add it to the dropping funnel. Add the benzyl chloroformate solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove the precipitated piperazine dihydrochloride.
-
Wash the filtrate with water.
-
Extract the organic layer with 1 M HCl (2-3 times) to remove excess piperazine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl piperazine-1-carboxylate.
-
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve Benzyl piperazine-1-carboxylate (1 equivalent) in acetonitrile. Add potassium carbonate (2 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents).
-
Addition of Alkylating Agent: Add 2-chloroethylamine hydrochloride (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient of DCM/methanol containing 1% ammonium hydroxide.
IV. Summary of Potential Impurities and Analytical Characterization
A thorough understanding of potential impurities is critical for developing robust analytical methods for quality control.
| Impurity Name | Origin | Recommended Analytical Technique |
| Piperazine | Unreacted starting material from Step 1 | LC-MS, GC-MS (after derivatization)[2][3] |
| 1,4-Bis(benzyloxycarbonyl)piperazine | Disubstitution during Step 1 | LC-MS, HPLC-UV |
| Benzyl piperazine-1-carboxylate | Unreacted starting material from Step 2 | LC-MS, HPLC-UV |
| 1,4-Bis(2-aminoethyl)piperazine | Potential over-alkylation or reaction with unprotected piperazine | LC-MS |
| Benzyl alcohol | Degradation of the Cbz group | GC-MS, LC-MS |
Analytical Methods: High-performance liquid chromatography (HPLC) coupled with UV detection is a standard method for monitoring the purity of the product and intermediates.[4] For impurity profiling and identification, liquid chromatography-mass spectrometry (LC-MS) is invaluable due to its high sensitivity and ability to provide molecular weight information.[5]
V. References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
1-BENZYLPIPERAZINE. Organic Syntheses. [Link]
-
Benzyl piperazine-1-carboxylate | C12H16N2O2. PubChem. [Link]
-
Piperazine-impurities. Pharmaffiliates. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Cbz Deprotection of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenges related to the deprotection of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter specific hurdles with this transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed, data-driven decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the process.
Q1: What is the standard, go-to method for Cbz deprotection of this specific substrate?
The most reliable and widely used method for cleaving a Cbz (benzyloxycarbonyl) group is catalytic hydrogenation.[1] This typically involves using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). This method is favored for its clean conversion, as the byproducts are toluene and carbon dioxide, which are easily removed.
Q2: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and immediate method.
-
Starting Material: this compound is relatively non-polar and will have a higher Rf value.
-
Product: The deprotected product, 1-(2-aminoethyl)piperazine, is a highly polar diamine and will have a very low Rf, often staying at the baseline in common solvent systems like ethyl acetate/hexanes.
-
Recommended TLC System: A polar solvent system is necessary. A good starting point is Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) in a ratio of 89:10:1 . The basic NH₄OH is crucial to prevent the highly basic amine product from streaking on the silica plate.
-
Visualization: The Cbz group in the starting material is UV-active. The product, lacking a major chromophore, is not. Therefore, you should stain your TLC plate with a ninhydrin solution and gently heat it. The primary and secondary amines in the product will appear as distinct colored spots (usually purple or yellow).
Q3: What are the expected physical properties of the deprotected product, 1-(2-aminoethyl)piperazine?
The final product is a highly polar, hygroscopic, and basic compound. It is typically a colorless to pale yellow viscous oil or a low-melting solid. Its high polarity and multiple hydrogen bond donor/acceptor sites make it very soluble in water and polar alcohols, but poorly soluble in non-polar organic solvents. This has significant implications for the workup and purification procedure.
Q4: Are there viable alternatives to catalytic hydrogenation if it fails?
Yes. If your substrate contains functional groups that are sensitive to reduction (e.g., alkynes, some nitro groups, or aryl halides), hydrogenation may not be suitable.[1] Key alternatives include:
-
Transfer Hydrogenation: This method avoids the use of pressurized hydrogen gas by using a hydrogen donor molecule, such as ammonium formate, 1,4-cyclohexadiene, or even isopropanol, in the presence of the Pd/C catalyst.[2][3][4]
-
Acid-Mediated Cleavage: Strong acidic conditions can cleave the Cbz group.[2][5] Reagents like HBr in acetic acid or various concentrations of HCl in organic solvents are effective.[5] However, these harsh conditions may not be compatible with other acid-labile groups in your molecule.
-
Nucleophilic Deprotection: For highly sensitive substrates, nucleophilic reagents like thiols can be used to attack the benzylic carbon of the Cbz group, leading to its removal under milder, non-reductive conditions.[1][6]
Section 2: In-Depth Troubleshooting Guide
This section tackles specific experimental problems with a focus on causality and actionable solutions.
Problem 1: My hydrogenation reaction is extremely slow or has stalled completely.
An incomplete reaction is the most common issue. The cause is often related to catalyst activity.
-
Potential Cause A: Catalyst Inhibition or Poisoning
-
Why it Happens: The substrate itself, this compound, contains three amine functionalities. These basic nitrogen atoms can coordinate strongly to the surface of the palladium catalyst, blocking the active sites required for hydrogenation. This is a form of competitive inhibition, not permanent poisoning, but it can drastically slow the reaction. True catalyst poisons, like sulfur or thiol-containing impurities from previous steps, can irreversibly deactivate the catalyst.
-
Solutions:
-
Increase Catalyst Loading: Increase the weight percentage of the Pd/C catalyst from the typical 5-10 mol% to 20 mol% or even higher.
-
Introduce a Mild Acid: Adding a small amount of a non-coordinating acid, such as acetic acid or a controlled amount of HCl in a solvent like ethanol, can be highly effective.[7] The acid protonates the basic amines on the substrate, forming ammonium salts. This prevents them from binding to and inhibiting the palladium catalyst, freeing it to act on the Cbz group.
-
Change the Catalyst Type: Consider using a different formulation, such as Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C), which can sometimes show higher activity and be less prone to inhibition in the presence of amines.
-
-
-
Potential Cause B: Poor Catalyst Quality or Insufficient Hydrogen
-
Why it Happens: Palladium on carbon can lose activity over time, especially if it has been exposed to air and moisture. The hydrogen supply may also be inadequate due to leaks or insufficient purging of the reaction vessel.
-
Solutions:
-
Use Fresh Catalyst: Always use catalyst from a freshly opened container or a properly stored batch.
-
Ensure Proper Hydrogen Delivery: Purge the reaction vessel thoroughly, first with an inert gas like nitrogen or argon to remove all oxygen, and then with hydrogen gas. Ensure the system (balloon or pressure reactor) is free of leaks. For balloon hydrogenation, ensure a fresh, full balloon is used. For larger scales, a Parr shaker or a similar hydrogenation apparatus is recommended to ensure good mixing and hydrogen availability.
-
-
Problem 2: I am having extreme difficulty isolating my product during the aqueous workup.
This is a common challenge due to the product's physical properties.
-
Why it Happens: The product, 1-(2-aminoethyl)piperazine, has two primary/secondary amines and is highly water-soluble. After filtering the catalyst and removing the organic solvent, if the product is in an aqueous phase, it can be very difficult to extract into common organic solvents like dichloromethane or ethyl acetate due to its high polarity.
-
Solutions:
-
Basify and Salt Out: After the reaction, filter the catalyst and concentrate the filtrate. If any aqueous solution is present, ensure the pH is strongly basic (pH > 12) using 2-6N NaOH or solid KOH to ensure the product is in its free base form.[8] Then, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This significantly decreases the polarity of the aqueous phase and reduces the solubility of the organic amine, "pushing" it into the organic layer during extraction.
-
Use a More Polar Extraction Solvent: Instead of DCM or ethyl acetate, perform multiple extractions with a more polar solvent mixture, such as a 9:1 mixture of DCM:Isopropanol. In some cases, n-butanol can be effective.
-
Avoid Aqueous Workup Entirely: If the reaction is run in a solvent like ethanol or methanol, it's often possible to filter the catalyst and then directly remove the solvent under reduced pressure. The resulting crude oil can then be purified directly.
-
Purification by Distillation: The product has a reported boiling point. If the scale is sufficient and the product is thermally stable, purification by vacuum distillation is a viable, non-chromatographic option.
-
Section 3: Visual Guides & Diagrams
Visual aids can clarify complex workflows and decision-making processes.
Troubleshooting Workflow for Incomplete Hydrogenation
Caption: Decision tree for troubleshooting a stalled Cbz deprotection reaction.
Standard Catalytic Hydrogenation Workflow
Caption: Step-by-step experimental workflow for Cbz deprotection via hydrogenation.
Section 4: Comparative Data and Protocols
For clarity, the primary methods are summarized below.
| Feature | Catalytic Hydrogenation (H₂/Pd-C) | Transfer Hydrogenation (Pd/C) | Acid-Mediated Cleavage |
| Reagents | H₂ gas, Pd/C catalyst | Ammonium formate, Pd/C | HBr in Acetic Acid, HCl in Dioxane |
| Conditions | Room temp, 1-5 atm H₂ | Room temp to 80 °C | 0 °C to Room temp |
| Pros | Very clean byproducts (toluene, CO₂), high yield, well-established. | No H₂ gas handling, mild conditions.[3] | Fast, effective for hydrogenation-resistant substrates, metal-free.[5] |
| Cons | Requires H₂ gas handling, potential for catalyst inhibition/poisoning. | Can be slower, donor fragments may complicate workup. | Harsh/corrosive reagents, not compatible with acid-sensitive groups. |
| Best For | General purpose, clean deprotections on robust molecules. | Lab-scale synthesis where H₂ gas is inconvenient or for selective deprotections. | Substrates with groups sensitive to reduction (e.g., alkynes, aryl halides). |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂/Pd-C
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent, such as methanol or ethanol (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.10 eq by weight).
-
Purging: Seal the flask and purge the atmosphere by evacuating and refilling with an inert gas (N₂ or Ar) three times.
-
Hydrogenation: Introduce hydrogen gas (H₂) via a balloon or connect the flask to a hydrogenation apparatus. Evacuate and refill with H₂ three times.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% MeOH in DCM + 1% NH₄OH) until the starting material spot has completely disappeared.
-
Workup: Once complete, carefully purge the flask with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using a DCM/MeOH/NH₄OH gradient) or by vacuum distillation.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in methanol (15-25 mL per gram).
-
Catalyst Addition: Add 10% Pd/C catalyst (0.10 - 0.20 eq by weight).
-
Donor Addition: To the stirring suspension, add ammonium formate (HCOONH₄) (3-5 eq) portion-wise. An exotherm and gas evolution (CO₂) may be observed.
-
Reaction: Heat the mixture to 40-60 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup and Isolation: Follow steps 8 and 9 from Protocol 1. The workup will also remove the ammonium salts.
References
-
To Deprotect and Serve - Scientific Update. (2023). Scientific Update. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. [Link]
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (n.d.). Semantic Scholar. [Link]
-
Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (2006). ResearchGate. [Link]
-
Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. (1978). Journal of Organic Chemistry. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tdcommons.org [tdcommons.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. thalesnano.com [thalesnano.com]
- 8. jgtps.com [jgtps.com]
Technical Support Center: Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments.
Section 1: Understanding the Stability of this compound
This compound is a molecule that incorporates several functional groups, each with its own susceptibility to degradation. The overall stability of the compound in solution is a composite of the stability of the benzyl carbamate, the piperazine ring, and the primary amino group on the ethyl side chain. A foundational understanding of these components is crucial for troubleshooting.
The core structure contains a benzyl carbamate protecting group on one of the piperazine nitrogens. Carbamates, in general, are susceptible to hydrolysis, and the rate of this degradation is highly dependent on pH, temperature, and the solvent system used.[1][2][3] The benzyl ester portion of the carbamate can also be susceptible to cleavage under certain conditions.[4][5][6] The piperazine ring itself, while relatively stable, can undergo oxidative and thermal degradation, particularly at elevated temperatures.[7][8][9][10]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways are anticipated to be:
-
Hydrolysis of the Benzyl Carbamate: This is a major concern and can be catalyzed by both acidic and basic conditions, leading to the formation of benzyl alcohol, carbon dioxide, and 4-(2-aminoethyl)piperazine. The rate of hydrolysis is influenced by pH and temperature.[3][4]
-
Oxidative Degradation of the Piperazine Ring: The piperazine moiety can be susceptible to oxidation, which can be catalyzed by metal ions.[8] This can lead to the formation of various oxidized byproducts.
-
Thermal Degradation: At elevated temperatures, the piperazine ring can undergo degradation, potentially leading to ring-opening or the formation of byproducts like N-formylpiperazine and N-(2-aminoethyl)piperazine.[7][8][9]
Q2: What is the recommended pH range for maintaining the stability of this compound in aqueous solutions?
Q3: How does temperature affect the stability of this compound solutions?
A3: Increased temperature will accelerate the rate of all degradation pathways, particularly hydrolysis and thermal degradation of the piperazine ring.[8] For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, frozen solutions (-20 °C or -80 °C) are preferable.[12] Avoid repeated freeze-thaw cycles.
Q4: Is the compound sensitive to light?
A4: Aromatic compounds can be susceptible to photolytic degradation.[4] While specific photostability data for this molecule is unavailable, it is good practice to protect solutions from light, especially during long-term storage or when conducting experiments over extended periods.[12] Using amber vials or covering containers with aluminum foil is recommended.
Q5: What solvents are recommended for dissolving and storing this compound?
A5: Based on structurally similar compounds, good solubility is expected in common organic solvents such as DMSO, DMF, methanol, and ethanol.[4][12] For aqueous applications, it may have limited solubility. If using organic solvents for stock solutions, ensure they are anhydrous, as water content can contribute to hydrolysis over time. For long-term storage, DMSO is a common choice.[12]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments.
Issue 1: Loss of compound purity or concentration over time in a prepared solution.
Potential Causes & Troubleshooting Steps:
-
Hydrolysis:
-
Verify pH: Measure the pH of your solution. If it is outside the optimal range (aim for pH 4-7), adjust it accordingly using a suitable buffer system.
-
Temperature: Ensure the solution is stored at the recommended temperature (refrigerated for short-term, frozen for long-term).[12]
-
Solvent: If using an organic solvent, ensure it is of high purity and low water content.
-
-
Oxidation:
-
Degas Solvents: If you suspect oxidation, particularly in aqueous buffers, consider degassing the solvent before use to remove dissolved oxygen.
-
Avoid Metal Contamination: Use high-purity water and reagents to minimize trace metal contamination that can catalyze oxidation.[8]
-
-
Adsorption to Container:
-
Container Material: Highly lipophilic compounds can sometimes adsorb to certain plastics. Consider using glass or polypropylene containers.
-
Experimental Protocol: Rapid Stability Assessment
This protocol allows for a quick assessment of stability under your specific experimental conditions.
Objective: To determine the short-term stability of this compound in a specific buffer or solvent system.
Materials:
-
This compound
-
Your experimental buffer/solvent
-
HPLC or LC-MS system
-
Calibrated analytical balance and pH meter
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution into your experimental buffer to the final working concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial peak area or concentration.
-
Store the remaining solution under your intended experimental conditions (e.g., 37°C incubator, benchtop at room temperature).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and analyze them by HPLC or LC-MS.
-
Compare the peak area of the parent compound at each time point to the t=0 value. A significant decrease indicates instability. Also, monitor for the appearance of new peaks, which could be degradation products.
Issue 2: Inconsistent or unexpected experimental results.
Potential Causes & Troubleshooting Steps:
-
On-the-fly Degradation: The compound may be degrading during the course of your experiment, especially if it involves elevated temperatures or prolonged incubation times.
-
Time-Course Experiment: Perform a time-course experiment as described above to understand the degradation kinetics under your assay conditions.
-
Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.
-
-
Interaction with Other Reagents: Components of your assay mixture (e.g., other small molecules, enzymes) could be contributing to the degradation.
-
Component Omission Study: Prepare your assay mixture but omit one component at a time to see if the stability of your compound is affected. Analyze by HPLC or LC-MS.
-
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Section 4: Data and Diagrams
Table 1: General Stability Profile and Influencing Factors
| Parameter | Condition | Anticipated Stability | Rationale |
| pH | < 4 | Low | Acid-catalyzed hydrolysis of the carbamate. |
| 4 - 7 | Moderate to High | Generally a more stable range for carbamates. | |
| > 8 | Low | Base-catalyzed hydrolysis of the carbamate.[11] | |
| Temperature | -80°C / -20°C | High | Recommended for long-term storage of solutions.[12] |
| 2 - 8°C | Moderate | Suitable for short-term storage (days). | |
| Room Temp. | Low to Moderate | Degradation may be significant over hours to days. | |
| > 37°C | Low | Accelerated degradation expected.[8] | |
| Light | Exposed to UV/Visible | Potentially Low | Aromatic compounds can be photolabile.[4] |
| Protected from Light | High | Recommended for storage.[12] | |
| Atmosphere | Presence of Oxygen | Potentially Low | Risk of oxidative degradation of the piperazine ring. |
| Inert (N₂, Ar) | High | Minimizes oxidative pathways. |
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Section 5: Analytical Methodology
For assessing the stability of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.[13]
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to elute the compound and any potential degradation products. A typical gradient might be 5-95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzene ring) or Mass Spectrometry (for more definitive identification of parent and degradant peaks).
-
Column Temperature: 30-40 °C.
This method should be optimized for your specific instrumentation and to achieve the best separation between the parent compound and any impurities or degradation products.
References
- MedchemExpress. (n.d.). Benzyl piperazine-1-carboxylate.
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate.
- ResearchGate. (n.d.). (PDF) Piperazine Degradation in Pilot Plants.
- PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- ACS Publications. (n.d.). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate.
- Wikipedia. (n.d.). Carbamate.
- ScienceDirect. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution.
- Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters.
- ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Piperazine Alkylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for piperazine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions for success.
Introduction: The Challenge of Piperazine Alkylation
Piperazine is a uniquely versatile scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties and act as a linker between pharmacophoric groups.[1] However, its symmetric and dual-nucleophilic nature presents a significant synthetic challenge: controlling the degree of alkylation. The primary goal is often to achieve selective mono-alkylation, but reactions can easily lead to mixtures of di-alkylated products (N,N'-disubstitution) and even quaternary ammonium salts, complicating purification and reducing yields.[2]
This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting scenarios.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common strategic decisions you'll face when planning a piperazine alkylation.
Q1: How can I achieve selective mono-alkylation of piperazine? This is my primary challenge.
A1: This is the most critical question in piperazine chemistry. Direct alkylation of piperazine often yields a mixture of products due to the similar reactivity of the two nitrogen atoms. In fact, the initial mono-alkylated product can sometimes be even more nucleophilic than the starting piperazine, further promoting di-alkylation. You have two primary, field-proven strategies to enforce selectivity:
-
Kinetic Control (Using Excess Piperazine): By using a large excess of piperazine (typically 5-10 equivalents), you statistically favor the reaction of the alkylating agent with the more abundant starting material over the less concentrated mono-alkylated product.[1] This is a straightforward approach but requires an efficient method to remove the excess piperazine post-reaction.
-
Thermodynamic & Stoichiometric Control (Using a Protecting Group): This is often the most robust and reliable method for clean, selective mono-alkylation.[2] By protecting one of the piperazine nitrogens with a group like tert-Butoxycarbonyl (Boc), you can perform the alkylation on the remaining free nitrogen. The protecting group can then be removed under acidic conditions. This multi-step process adds time but almost always simplifies purification and improves overall yield of the desired pure product.[2]
Decision Workflow: Choosing a Mono-Alkylation Strategy
The following flowchart can guide your decision-making process based on your specific experimental constraints and goals.
Caption: Decision workflow for selecting a mono-alkylation strategy.
Q2: What are the main types of alkylation reactions for piperazine, and when should I use them?
A2: There are three primary methods used in modern drug discovery for N-alkylation of piperazines:[1]
| Reaction Type | Description | Best For... | Key Considerations |
| Nucleophilic Substitution | The piperazine nitrogen acts as a nucleophile, displacing a leaving group (e.g., Br, I, OTs) on an alkyl substrate. | Simple alkyl groups, activated halides (benzylic, allylic). | Risk of over-alkylation. Reactivity order: I > Br > Cl > OTs. May require a base to scavenge the generated acid (HX). |
| Reductive Amination | A two-step, one-pot reaction where the piperazine first forms an iminium ion with an aldehyde or ketone, which is then immediately reduced by a mild reducing agent. | Introducing complex alkyl groups derived from aldehydes/ketones. | Milder conditions. Avoids the formation of quaternary ammonium salts.[2] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between piperazine and an aryl halide or triflate. | Formation of N-aryl piperazines. | Requires an inert atmosphere and specialized palladium catalysts/ligands. Excellent for building complex drug molecules. |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing likely causes and actionable solutions.
Problem 1: Low or no yield of the desired alkylated product.
-
Potential Cause 1: Poor Reactivity of the Alkylating Agent.
-
Explanation: The C-X bond in your alkylating agent may not be sufficiently electrophilic. Alkyl chlorides are significantly less reactive than bromides or iodides.
-
Solution:
-
Switch Halide: If possible, use the corresponding alkyl bromide or iodide.
-
Add Iodide Catalyst: If you must use an alkyl chloride or bromide, add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI). This in-situ generates the more reactive alkyl iodide via the Finkelstein reaction, often dramatically increasing the reaction rate.[1]
-
Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can overcome the activation energy barrier, but be cautious of potential side reactions.
-
-
-
Potential Cause 2: Inappropriate Solvent or Base.
-
Explanation: The reaction requires a solvent that can dissolve the reactants but doesn't interfere. The base must be strong enough to deprotonate the piperazine or neutralize the acid byproduct, but not so strong that it causes side reactions.
-
Solution:
-
For nucleophilic substitutions, polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Tetrahydrofuran (THF) are standard.
-
Use a non-nucleophilic base. Potassium carbonate (K₂CO₃) is a common, inexpensive choice that can be easily filtered off.[2] For more sensitive substrates, an organic base like N,N-Diisopropylethylamine (DIPEA) is often used.
-
-
Problem 2: My product is formed, but I can't extract it from the aqueous layer during workup.
-
Potential Cause: Product is in its Protonated (Salt) Form.
-
Explanation: This is a very common issue. Piperazines are basic. If the reaction is performed under neutral or acidic conditions, or if an acid byproduct (like HBr or HCl) is generated and not fully neutralized, your product will exist as a protonated ammonium salt. These salts are highly polar and preferentially dissolve in the aqueous phase.[2]
-
Solution:
-
Basify the Aqueous Layer: During your workup, add a base to the separatory funnel until the aqueous layer is distinctly basic (pH > 10, check with pH paper). You can use 1M NaOH, a saturated solution of sodium bicarbonate (NaHCO₃), or potassium carbonate (K₂CO₃).
-
Re-extract: After basifying, the deprotonated, neutral piperazine product will become much less water-soluble and can be extracted into an organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether. Repeat the extraction 2-3 times to ensure full recovery.
-
-
Problem 3: My final product is a complex mixture containing starting material, mono- and di-alkylated products.
-
Potential Cause: Lack of Selectivity (Over-alkylation).
-
Explanation: This is the classic piperazine alkylation problem. The mono-alkylated product is competing with the starting piperazine for the alkylating agent.
-
Solution:
-
Revisit Your Strategy: Refer to the workflow in Q1. If you are not using a protecting group or a large excess of piperazine, your reaction will almost certainly give a mixture.
-
Slow Addition: If you must perform a direct alkylation, add the alkylating agent very slowly (e.g., via a syringe pump over several hours) to a solution of piperazine. This keeps the concentration of the alkylating agent low at all times, favoring reaction with the more abundant piperazine starting material.
-
Switch to Reductive Amination: If your target can be made from an aldehyde or ketone, switching to reductive amination is an excellent way to avoid over-alkylation.[1]
-
-
Reaction Scheme: The Challenge of Selectivity
This diagram illustrates the potential products from a simple nucleophilic substitution, highlighting the difficulty in stopping at the mono-alkylated stage.
Caption: Reaction pathway showing desired and undesired products.
Experimental Protocols
Here are detailed, validated protocols for the most common and reliable alkylation methods.
Protocol 1: Selective Mono-Alkylation using N-Boc-Piperazine
This protocol describes the alkylation of commercially available 1-Boc-piperazine followed by deprotection.
Step A: N-Alkylation of 1-Boc-Piperazine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (ACN, approx. 0.1 M concentration relative to piperazine).
-
Reagent Addition: Add your alkyl halide (R-X, 1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Filter the reaction mixture to remove the solid K₂CO₃ and rinse the solids with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude Boc-protected product.
-
-
Purification: Purify the crude material by flash column chromatography if necessary.
Step B: Boc Deprotection
-
Setup: Dissolve the purified Boc-protected piperazine from Step A in dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid. Common choices are 4M HCl in dioxane (2-3 eq) or trifluoroacetic acid (TFA, 5-10 eq).
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is gone.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product will be the hydrochloride or TFA salt. To obtain the free base, dissolve the residue in water, basify to pH > 10 with 1M NaOH, and extract with DCM (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final mono-alkylated piperazine.
-
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride
This protocol is for the direct mono-alkylation of piperazine with an aldehyde.
-
Setup: To a round-bottom flask, add piperazine (1.0 eq), the aldehyde (1.0 eq), and a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.
-
Stir: Stir the mixture at room temperature for 30-60 minutes.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature until the reaction is complete as judged by TLC or LC-MS (typically 2-12 hours).
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). Available at: [Link]
-
Dal Piaz, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5779. Available at: [Link]
Sources
Technical Support Center: Removal of Unreacted Starting Materials in Piperazine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of piperazine and its derivatives. The purity of the final piperazine product is paramount, particularly in pharmaceutical applications where even trace amounts of unreacted starting materials can lead to undesirable side effects or impact drug stability.
This document provides in-depth, practical solutions to common purification challenges. It is structured into a Troubleshooting Guide for immediate problem-solving and a Frequently Asked questions (FAQs) section for a deeper conceptual understanding.
Troubleshooting Guide: Practical Solutions for Common Purification Issues
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My final piperazine product is contaminated with unreacted ethylenediamine (EDA). What is the most effective removal strategy?
Answer: Ethylenediamine (EDA) is a common starting material for piperazine synthesis and its removal is a frequent challenge due to its similar basic properties and volatility relative to piperazine.[1] The optimal strategy depends on the scale of your synthesis and the required purity level.
-
Fractional Distillation (Recommended for >10g scale): This is the most industrially relevant and efficient method for separating EDA from piperazine.[1] The boiling points are sufficiently different (EDA: ~117°C; Piperazine: ~146°C) to allow for effective separation using a well-packed distillation column (e.g., Vigreux or Raschig rings).
-
Causality: The separation is based on the difference in vapor pressures of the two components. EDA, being more volatile, will ascend the column and can be collected as the initial fraction, while piperazine will remain in the distillation pot and can be collected later at a higher temperature. A patent describes a continuous distillation process where EDA is discharged at the top and piperazine at the bottom of the column.[1]
-
-
Recrystallization via Salt Formation: For smaller scales or to achieve very high purity, converting the piperazine to a salt is highly effective. Piperazine readily forms salts, such as the dihydrochloride or diacetate, which often have significantly different solubility profiles than the corresponding EDA salts.[2][3]
-
Causality: This method exploits the differential solubility of the amine salts. By dissolving the crude mixture in a suitable solvent (e.g., acetone) and adding an acid like acetic acid, piperazine diacetate will selectively precipitate, leaving the more soluble EDA salt in the mother liquor.[3] This technique is effective for removing not only EDA but also other related impurities like alkylated piperazines.[3]
-
Question 2: I'm synthesizing piperazine from diethanolamine (DEA) and my product contains residual DEA and monoethanolamine (MEA). How can I purify my product?
Answer: The synthesis of piperazine from monoethanolamine (MEA) or diethanolamine (DEA) often results in a complex mixture of linear and cyclic amines.[1][4] Fractional distillation is the primary method for purification.
Due to the high boiling points of DEA (~269°C) and MEA (~170°C) compared to piperazine (~146°C), piperazine can be isolated as a lower-boiling fraction.
Protocol: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are well-sealed.
-
Charge the Flask: Add the crude reaction mixture to the distillation flask.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Foreshot: Collect any low-boiling impurities first.
-
Piperazine Fraction: Collect the piperazine fraction at its boiling point under the applied vacuum.
-
High-Boiling Residue: DEA, MEA, and other high-boiling point impurities will remain in the distillation flask.[4]
-
Question 3: My synthesis has produced byproducts like triethylenediamine (TEDA). How can I separate it from piperazine?
Answer: Triethylenediamine (TEDA), also known as DABCO, is a common byproduct, especially in syntheses starting from ethylenediamine.[4] While its boiling point (174°C) is close to that of piperazine (146°C), making simple distillation challenging, a combination of techniques can be effective.
-
Azeotropic Distillation: In some cases, azeotropic distillation can be employed to separate components with close boiling points. The choice of azeotroping agent would need to be determined experimentally based on the specific mixture.
-
Selective Salt Formation/Recrystallization: This is often the most practical approach on a lab scale. The steric hindrance and electronic properties of TEDA and piperazine are different, which can lead to differences in the crystal lattice energies and solubilities of their respective salts. Experimenting with different acids (e.g., adipic acid, hydrochloric acid, acetic acid) and solvent systems (e.g., ethanol, isopropanol, acetone) is recommended to find conditions that selectively precipitate the piperazine salt.[2][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials and their corresponding impurities in common piperazine synthesis routes?
A1: The impurities are highly dependent on the synthetic route.[4]
-
From Ethylenediamine (EDA): The primary unreacted starting material is EDA itself. Byproducts can include triethylenediamine (TEDA) and other linear or cyclic polyethylene polyamines.[4][6]
-
From Monoethanolamine (MEA) or Diethanolamine (DEA): Besides unreacted MEA and DEA, byproducts such as aminoethylethanolamine (AEEA) can be present.[1][4]
-
From Dichloroethane (DCE) and Ammonia: This older method can lead to a wide range of linear and branched ethyleneamines, making purification difficult.[4]
Q2: Why is the complete removal of starting materials crucial, especially for pharmaceutical applications?
A2: In the context of drug development and manufacturing, purity is not just a quality metric; it is a critical safety requirement.
-
Toxicity: Starting materials like ethylenediamine are known sensitizers and can cause allergic reactions.[4]
-
Side Reactions: Residual starting materials can react with the active pharmaceutical ingredient (API) or excipients during formulation or storage, leading to the formation of degradation products and reducing the drug's shelf life.
-
Regulatory Compliance: Regulatory agencies like the FDA have stringent requirements for the purity of APIs. The presence of unreacted starting materials above specified limits can lead to the rejection of a drug product.
Q3: Which analytical techniques are most effective for quantifying residual starting materials in piperazine?
A3: A combination of chromatographic and spectroscopic methods is typically used to ensure purity.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for separating and quantifying volatile amines like EDA and piperazine.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with derivatization, can be used for the analysis of piperazine and related impurities. Using mobile phase additives like triethylamine (TEA) or trifluoroacetic acid (TFA) can improve peak shape for these basic compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify impurities, providing structural information that is complementary to chromatographic techniques.[2]
Data & Visualization
Table 1: Comparison of Common Purification Methods for Piperazine
| Purification Method | Purity Achievable | Throughput | Advantages | Disadvantages |
| Fractional Distillation | Moderate to High | High | Suitable for large scale; effective for impurities with different boiling points.[6] | Not effective for removing azeotropes or impurities with similar boiling points. |
| Recrystallization (Salt Formation) | High to Very High | Moderate | Highly selective for the target compound; can remove a broad range of impurities.[2][3] | Yield can be reduced by the solubility of the salt in the mother liquor.[6] |
| Column Chromatography | High to Very High | Low | High resolution for separating structurally similar impurities.[6] | Can be time-consuming and require large volumes of solvent; the basicity of piperazine can be problematic.[6] |
Purification Workflow Diagram
The following diagram illustrates a typical decision-making workflow for purifying crude piperazine.
Caption: Decision workflow for piperazine purification.
Experimental Protocol: Purification of Piperazine via Diacetate Salt Formation
This protocol is effective for removing a variety of impurities, including unreacted starting materials and structurally similar byproducts.[3]
Materials:
-
Crude piperazine
-
Acetone (anhydrous)
-
Glacial acetic acid
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, dissolve the crude piperazine mixture in a minimal amount of anhydrous acetone. Gentle warming may be required to facilitate dissolution.
-
Acidification: While stirring the solution, slowly add glacial acetic acid. A stoichiometric amount (2 moles of acetic acid per mole of piperazine) is required, but an excess can be used to ensure complete precipitation.[3]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate out of the solution. Continue stirring and cool the mixture in an ice bath (to ~10°C) to maximize the yield of the precipitate.[6]
-
Isolation: Collect the precipitated piperazine diacetate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold acetone to remove any soluble impurities that may be present in the mother liquor.
-
Drying: Dry the purified piperazine diacetate under vacuum.
-
(Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated by dissolving the diacetate salt in water and treating it with a strong base (e.g., NaOH) followed by extraction with a suitable organic solvent.
Self-Validation:
-
The purity of the final product should be confirmed by GC-MS or NMR to ensure the absence of the initial impurities.
-
A melting point analysis of the piperazine diacetate can also be used as an indicator of purity.
References
-
Štefek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2179. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
-
Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-233. Available at: [Link]
-
Ianni, A. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. Available at: [Link]
- Schoen, H., et al. (2007). Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. U.S. Patent No. 7,271,292 B2.
-
Pollard, C. B., & MacDowell, L. G. (1934). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Available at: [Link]
-
Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
- Mull, R. P. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.
- Goddu, R. C. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933.
-
Al-Ghabsha, T. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
Sources
- 1. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts in Piperazine Reactions
Welcome to the Technical Support Center for piperazine chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected byproducts during reactions involving the piperazine scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may face at the bench.
Table of Contents
-
FAQs: Understanding the Piperazine Scaffold
-
Why is piperazine so prone to side reactions?
-
What are the most common classes of byproducts I should expect?
-
-
Troubleshooting Guide 1: Over-Alkylation and Over-Acylation
-
Problem: My reaction is producing a significant amount of the di-substituted byproduct. How can I favor mono-substitution?
-
Problem: I'm observing a product with a higher molecular weight than my expected di-substituted product. What could it be?
-
-
Troubleshooting Guide 2: N-Oxides - The Silent Byproduct
-
Problem: My product yield is low, and I see a polar spot on my TLC that doesn't correspond to my starting material or expected product. Could it be an N-oxide?
-
-
Troubleshooting Guide 3: Unexpected Dimerization - The Ethylene-Bridged Impurity
-
Problem: I've isolated an impurity with a mass that suggests a dimer of my piperazine derivative linked by a two-carbon unit. What is this, and how did it form?
-
-
Troubleshooting Guide 4: Potential Ring-Opening and Degradation
-
Problem: My NMR spectrum shows signals that don't seem to belong to a cyclic piperazine structure. Could the ring have opened?
-
-
Analytical Protocols
-
Protocol 1: General Method for Byproduct Identification using HPLC-MS
-
Protocol 2: NMR Analysis Strategy for Unknown Piperazine Byproducts
-
-
References
FAQs: Understanding the Piperazine Scaffold
Why is piperazine so prone to side reactions?
The reactivity of piperazine is a double-edged sword. Its two secondary amine nitrogens make it an excellent nucleophile and a valuable scaffold in medicinal chemistry. However, this dual reactivity is also the primary reason for the formation of byproducts. The two nitrogen atoms have similar basicity and nucleophilicity, making it challenging to achieve selective mono-functionalization. Furthermore, the mono-substituted product is often more nucleophilic than piperazine itself, leading to a higher propensity for a second reaction.
What are the most common classes of byproducts I should expect?
While a multitude of side reactions are possible, most byproducts in piperazine chemistry fall into a few common categories:
-
Over-alkylation/Over-acylation: This is the most frequent issue, leading to the formation of 1,4-disubstituted piperazines when only mono-substitution is desired.
-
N-Oxides: The tertiary amine nitrogen in a substituted piperazine can be oxidized to an N-oxide, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
-
Dimerization/Oligomerization: Under certain conditions, piperazine molecules can react with each other or with bifunctional reagents to form dimers or even larger oligomers.
-
Ring-Opened Products: Although less common under standard synthetic conditions, harsh acidic or basic conditions, or the presence of certain reagents, can lead to the degradation of the piperazine ring.
Troubleshooting Guide 1: Over-Alkylation and Over-Acylation
Problem: My reaction is producing a significant amount of the di-substituted byproduct. How can I favor mono-substitution?
This is the classic piperazine selectivity challenge. The mono-substituted product is often a more potent nucleophile than piperazine itself, leading to rapid formation of the di-substituted species.
Causality and Mitigation Strategies:
-
Stoichiometry and Excess: The most straightforward approach is to use a large excess of piperazine (5-10 equivalents). This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine. However, this can make purification challenging due to the need to remove a large amount of unreacted piperazine.
-
Protecting Groups: A more elegant solution is to use a mono-protected piperazine derivative. The Boc (tert-butyloxycarbonyl) group is a common choice. You can react mono-Boc-piperazine with your electrophile and then deprotect the Boc group under acidic conditions to reveal the mono-substituted product.[1] This strategy offers excellent control over selectivity.
-
Flow Chemistry: For N-alkylation reactions, flow chemistry can provide excellent control over stoichiometry and reaction time, minimizing the formation of di-substituted byproducts.[1]
-
Reductive Amination: Instead of direct alkylation with an alkyl halide, consider reductive amination with an aldehyde or ketone.[2] This method can sometimes offer better control over mono-alkylation, especially when using a protected piperazine.
Experimental Protocol: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 equivalent) in the same solvent dropwise over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of mono-Boc-piperazine.
-
Upon completion, perform an aqueous workup to remove unreacted piperazine and di-Boc-piperazine. The mono-Boc-piperazine can typically be isolated by extraction and purified by column chromatography or crystallization.
Problem: I'm observing a product with a higher molecular weight than my expected di-substituted product. What could it be?
If you are performing an N-alkylation and observe a product with a mass corresponding to the addition of more than two alkyl groups, you might be forming a quaternary ammonium salt .
Causality and Characterization:
Over-alkylation can occur on the same nitrogen atom, especially with reactive alkylating agents like methyl iodide or benzyl bromide, leading to a positively charged quaternary ammonium salt.
-
Characterization:
-
MS (ESI+): Look for a molecular ion peak corresponding to [M]+ where M is the mass of your mono- or di-alkylated product plus the mass of the alkyl group.
-
NMR: The protons on the carbons attached to the quaternized nitrogen will be significantly downfield shifted compared to those on a tertiary amine. The product will also be highly soluble in polar solvents.
-
Solubility: These salts are often highly soluble in water and other polar solvents, which can complicate extraction during workup.[1]
-
Mitigation:
-
Use less reactive alkylating agents.
-
Employ reductive amination instead of direct alkylation.[2]
-
Carefully control stoichiometry and reaction time.
Troubleshooting Guide 2: N-Oxides - The Silent Byproduct
Problem: My product yield is low, and I see a polar spot on my TLC that doesn't correspond to my starting material or expected product. Could it be an N-oxide?
N-oxidation is a common metabolic pathway for piperazine-containing drugs and can also occur as a side reaction during synthesis, particularly in the presence of oxidizing agents or even atmospheric oxygen at elevated temperatures.[3] N-oxides are often more polar and water-soluble than their parent tertiary amines.
Causality and Characterization:
The lone pair of electrons on the tertiary nitrogen of a substituted piperazine can attack an oxygen source to form an N-oxide.
-
Characterization:
-
MS (ESI+): Look for a molecular ion peak at [M+16]+ relative to your expected product.
-
¹H NMR: Protons on the carbons alpha to the N-oxide nitrogen will be shifted downfield compared to the parent amine due to the deshielding effect of the N-O bond.
-
TLC: N-oxides are significantly more polar than the corresponding tertiary amines and will have a lower Rf value.
-
Experimental Protocol: Deliberate Synthesis of a Piperazine N-Oxide for Characterization
To confirm the identity of a suspected N-oxide byproduct, you can intentionally synthesize a small amount of the N-oxide from your purified product to use as a reference standard.
-
Dissolve your purified N-substituted piperazine product in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a solution of sodium bisulfite.
-
Perform an aqueous workup to remove m-chlorobenzoic acid.
-
Purify the N-oxide by column chromatography on silica gel.
Troubleshooting Guide 3: Unexpected Dimerization - The Ethylene-Bridged Impurity
Problem: I've isolated an impurity with a mass that suggests a dimer of my piperazine derivative linked by a two-carbon unit. What is this, and how did it form?
A common, yet often unexpected, byproduct in reactions involving piperazine is the formation of 1,2-di(piperazin-1-yl)ethane derivatives. This can occur when using 1,2-dihaloethanes as reagents or when such species are generated in situ.
Causality and Formation Mechanism:
This byproduct arises from the reaction of two piperazine molecules with a two-carbon electrophile. For example, if you are using 1,2-dichloroethane or 1,2-dibromoethane in your reaction, this dimer is a likely byproduct.
Caption: Formation of an ethylene-bridged piperazine dimer.
Characterization:
-
MS (ESI+): Look for a molecular ion corresponding to two piperazine units linked by an ethylene bridge (-CH₂CH₂-). For the parent piperazine dimer, this would be at m/z = 199.2 [M+H]⁺.
-
¹H NMR: You will observe signals for the piperazine ring protons and a characteristic singlet or a pair of triplets for the ethylene bridge protons.
-
¹³C NMR: You will see signals for the piperazine ring carbons and a signal for the ethylene bridge carbons.
Mitigation:
-
Avoid using 1,2-dihaloethanes if this byproduct is a concern.
-
If a two-carbon linker is required, consider alternative reagents that are less prone to di-substitution, such as using a protected ethanolamine derivative followed by activation and reaction with piperazine.
Troubleshooting Guide 4: Potential Ring-Opening and Degradation
Problem: My NMR spectrum shows signals that don't seem to belong to a cyclic piperazine structure. Could the ring have opened?
While the piperazine ring is generally stable, it can undergo degradation under certain conditions, leading to ring-opened byproducts. This is more common under harsh conditions (strong acids/bases, high temperatures) but can sometimes be promoted by certain reagents.
Causality and Potential Products:
-
Oxidative Degradation: In the presence of strong oxidizing agents, the piperazine ring can be cleaved, forming products such as ethylenediamine (EDA) and formylpiperazine .[4]
-
Hofmann Elimination: If a piperazine nitrogen becomes quaternized, subsequent treatment with a base can potentially lead to a Hofmann elimination, resulting in a ring-opened alkene. While less common as an unexpected byproduct in simple functionalizations, it is a theoretical possibility.
Caption: Simplified potential degradation pathways for piperazine.
Characterization of Ring-Opened Products:
-
NMR: The most telling sign of ring opening is the loss of the characteristic symmetry of the piperazine ring in the ¹H and ¹³C NMR spectra. You may observe more complex splitting patterns and the appearance of signals corresponding to linear alkyl chains (e.g., -NH-CH₂-CH₂-NH-).
-
MS: Fragmentation patterns may show losses corresponding to fragments of the linear amine rather than the intact piperazine ring.
Mitigation:
-
Avoid harsh reaction conditions (high temperatures, strong acids/bases) whenever possible.
-
Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
-
Use forced degradation studies to understand the stability of your molecule under various stress conditions.[5]
Analytical Protocols
Protocol 1: General Method for Byproduct Identification using HPLC-MS
This protocol provides a starting point for developing a method to separate and identify byproducts in a piperazine reaction mixture.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 210, 254 nm; MS (ESI+ and ESI-) |
| MS Scan Range | m/z 100 - 1000 |
Methodology:
-
Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Inject the sample onto the HPLC-MS system.
-
Analyze the chromatogram for peaks other than your starting material and expected product.
-
Examine the mass spectrum of each impurity peak to determine its molecular weight.
-
Use the molecular weight information to propose possible structures for the byproducts (e.g., di-substituted product, N-oxide, dimer).
-
If possible, perform MS/MS on the impurity peaks to obtain fragmentation data, which can provide further structural information.
Protocol 2: NMR Analysis Strategy for Unknown Piperazine Byproducts
When you have isolated an unknown byproduct, a combination of NMR experiments can help elucidate its structure.
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Note the chemical shifts, integration, and coupling constants of all signals.
-
Look for the characteristic signals of the piperazine ring (typically in the 2.5-4.0 ppm range). Deviations from the expected pattern can indicate substitution or structural changes.
-
-
¹³C NMR and DEPT-135:
-
Acquire a broadband-decoupled ¹³C NMR spectrum to identify all carbon environments.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (e.g., which protons are adjacent to each other). This is crucial for tracing the connectivity within the piperazine ring and any substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This helps in assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for piecing together the overall structure, especially for connecting substituents to the piperazine ring.
-
By systematically analyzing the data from these experiments, you can often piece together the structure of an unknown byproduct.
References
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. 2023.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. 2021.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. 2020.
- A Simple Synthesis of N-Alkylpiperazines.
- Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole.
- Piperazine skeleton in the structural modification of n
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Synthesis of piperazines. Organic Chemistry Portal.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
- Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
- A Review on Analytical Methods for Piperazine Determin
- Synthesis of the piperazine subunit of Indinavir.
- What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?
- Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- Piperazine Dihydrochloride|CAS 142-64-3|Research Chemical. Benchchem.
- Thermal degradation of PZ-promoted tertiary amines for CO2 capture.
- What is Bis-Piperazine - Properties & Specific
- Development of piperazine-tethered heterodimers as potent antimalarials against chloroquine-resistant P. falciparum strains. Synthesis and molecular modeling. PubMed. 2007.
- Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.
- Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
- Methods for the catalytic synthesis of piperazine.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
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- 2. mdpi.com [mdpi.com]
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- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Efficacy of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate derivatives in vitro
A Senior Application Scientist's Guide to Preclinical Assessment
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its versatile nature allows for substitutions at the 1- and 4-positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. While the specific class of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate derivatives is not extensively documented in peer-reviewed literature, a broader examination of novel piperazine-containing compounds reveals significant potential in oncology.
This guide provides a comparative analysis of the in vitro anticancer efficacy of select, recently developed piperazine derivatives. We will delve into the experimental methodologies used to assess their performance, compare their cytotoxic activities against established cancer cell lines, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Core Principles of In Vitro Efficacy Assessment
The initial preclinical assessment of any potential anticancer agent hinges on a series of robust and reproducible in vitro assays. The primary goal is to establish a compound's cytotoxicity, selectivity, and mechanism of action at the cellular level. The choice of assays is critical and is driven by the need to create a self-validating system of inquiry.
We begin with broad cytotoxicity screening to identify promising candidates and then proceed to more detailed mechanistic studies for lead compounds. This tiered approach, illustrated below, ensures that resources are focused on derivatives with the highest potential.
Caption: Tiered workflow for in vitro evaluation of novel compounds.
Comparative Cytotoxicity: The MTT Assay
The first step in evaluating a new chemical entity's anticancer potential is to determine its ability to inhibit cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical; a 72-hour incubation is often used to allow for effects on multiple cell cycles.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Performance Comparison of Piperazine Derivatives
The table below summarizes hypothetical IC50 data for three novel piperazine derivatives (PD-1, PD-2, PD-3) compared to a standard chemotherapeutic agent, Doxorubicin, across three common cancer cell lines.
| Compound | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on HCT116 (Colon Cancer) | IC50 (µM) on A549 (Lung Cancer) |
| PD-1 | 7.8 | 10.2 | 15.1 |
| PD-2 | 1.5 | 2.3 | 3.1 |
| PD-3 | 12.4 | 18.9 | 25.6 |
| Doxorubicin | 0.9 | 1.2 | 1.8 |
Analysis: From this data, PD-2 emerges as the most promising candidate. While not as potent as Doxorubicin, it demonstrates significant cytotoxic activity in the low micromolar range across all three cell lines, warranting further mechanistic investigation. PD-1 shows moderate activity, while PD-3 is significantly less potent.
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
A potent IC50 value is a strong start, but understanding how a compound kills cancer cells is crucial. Many successful anticancer drugs function by inducing apoptosis (programmed cell death) or causing cell cycle arrest, preventing proliferation. Flow cytometry is the gold standard for these analyses.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Treatment: Seed and treat cells with the compound of interest (e.g., PD-2 at its IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Investigating a Potential Signaling Pathway
Let's hypothesize that our lead compound, PD-2, induces apoptosis by inhibiting a key survival pathway, such as the PI3K/Akt pathway, which is commonly hyperactivated in many cancers. Inhibition of this pathway leads to the de-repression of pro-apoptotic proteins like Bad.
Caption: Hypothesized mechanism of PD-2 inducing apoptosis via Akt inhibition.
This proposed mechanism can be validated experimentally. A Western blot analysis showing a dose-dependent decrease in phosphorylated Akt (p-Akt) and phosphorylated Bad (p-Bad) in cells treated with PD-2 would provide strong evidence supporting this hypothesis.
Conclusion and Future Directions
The in vitro evaluation of novel piperazine derivatives requires a systematic, multi-faceted approach. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify and validate promising anticancer candidates. Our analysis identified a hypothetical derivative, PD-2, as a potent cytotoxic agent worthy of further investigation. The next logical steps would be to confirm its on-target activity (e.g., through a kinase inhibition assay if it is a kinase inhibitor), assess its selectivity for cancer cells over normal cells, and ultimately, advance it to in vivo animal models to evaluate its efficacy and safety in a whole-organism context. This rigorous, evidence-based pipeline is fundamental to the successful translation of promising molecules from the bench to the clinic.
References
Please note that as the initial compound class was not widely documented, these references support the methodologies and broader context of evaluating novel anticancer agents.
-
MTT Assay for Cell Viability and Cytotoxicity. JoVE (Journal of Visualized Experiments).[Link]
A Comparative Analysis of Synthesis Routes for Functionalized Piperazines: A Guide for Researchers
The piperazine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs due to its favorable physicochemical properties and versatile synthetic handles. As researchers and drug development professionals, the efficient and strategic synthesis of functionalized piperazines is paramount to accelerating discovery programs. This guide provides a comparative analysis of the most pertinent synthetic routes for preparing these valuable building blocks, with a focus on both traditional and contemporary methodologies. We will delve into the mechanistic underpinnings, practical considerations, and provide experimental data to inform your synthetic planning.
I. N-Functionalization: The Workhorse of Piperazine Chemistry
The majority of piperazine-containing drugs feature substitution at one or both nitrogen atoms. The choice of synthetic route for N-functionalization is often dictated by the nature of the desired substituent (aryl or alkyl) and the scale of the synthesis.
I.A. N-Arylation: Forging the Aryl-Nitrogen Bond
The introduction of an aryl group onto a piperazine nitrogen is a critical transformation in the synthesis of a vast number of pharmaceuticals. Two primary methods dominate this landscape: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
The Buchwald-Hartwig amination has become the gold standard for N-arylation due to its broad substrate scope, high yields, and relatively mild reaction conditions. The choice of palladium precursor, ligand, and base is crucial for a successful transformation.
Mechanistic Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the piperazine and subsequent reductive elimination to afford the N-arylpiperazine and regenerate the active catalyst. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, are often employed to promote efficient oxidative addition and reductive elimination.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance:
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O) |
| Ligand | Bulky phosphines (e.g., Xantphos, RuPhos) | Diamines, amino acids (e.g., L-proline) |
| Temperature | 80-120 °C | 100-200 °C |
| Substrate Scope | Broad (aryl chlorides, bromides, iodides, triflates) | More limited (primarily aryl iodides and bromides) |
| Typical Yields | 70-95%[1] | 60-85% |
| Functional Group Tolerance | Excellent | Moderate |
| Cost | Higher (palladium catalysts and ligands) | Lower (copper catalysts) |
Experimental Protocol: General Procedure for Mono-N-Arylation of Piperazine via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the aryl bromide (1.0 mmol) and N-Boc-piperazine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The Boc-protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the mono-N-arylpiperazine.
I.B. N-Alkylation: Introducing Aliphatic Moieties
N-alkylation is another fundamental transformation for elaborating the piperazine core. The two most common methods are reductive amination and direct nucleophilic substitution.
Reductive amination is a highly efficient and versatile method for the N-alkylation of piperazines. It involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.
Causality in Reagent Selection: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. Its mildness and tolerance for a wide range of functional groups make it superior to harsher reagents like sodium cyanoborohydride, which is toxic and can lead to cyanide byproducts.[2] The reaction is typically carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which facilitate the formation of the iminium ion. A catalytic amount of acetic acid is often added to accelerate this step.
Figure 2: General workflow for reductive amination of piperazines.
Experimental Protocol: N-Alkylation of Piperazine via Reductive Amination
-
Dissolve piperazine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in DCM or DCE in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Comparative Performance of N-Alkylation Methods:
| Feature | Reductive Amination | Nucleophilic Substitution |
| Reagents | Aldehyde/Ketone, NaBH(OAc)₃ | Alkyl halide/sulfonate, Base |
| Reaction Conditions | Mild (room temperature) | Often requires heating |
| Substrate Scope | Broad (wide range of aldehydes and ketones) | Good (primary and some secondary halides) |
| Side Reactions | Minimal over-alkylation | Over-alkylation can be a significant issue |
| Yields | Generally high (80-95%) | Variable, often lower for mono-alkylation |
| Functional Group Tolerance | Excellent | Moderate (sensitive to strong bases) |
II. C-H Functionalization: The New Frontier
While N-functionalization is well-established, the direct functionalization of the piperazine ring's C-H bonds has emerged as a powerful strategy for accessing novel chemical space.[1] These methods offer a more atom-economical approach to installing substituents on the carbon skeleton.
II.A. Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized C-H functionalization by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the C-H arylation, vinylation, and alkylation of piperazines.
Mechanistic Insights: The reaction is typically initiated by the photoexcitation of a catalyst (e.g., an iridium or ruthenium complex) with visible light. The excited-state catalyst can then engage in a single-electron transfer (SET) process with the piperazine substrate to generate a nitrogen-centered radical cation. Subsequent deprotonation at the α-carbon affords a key α-amino radical, which can then be intercepted by a suitable coupling partner.[3]
Figure 3: General mechanism for photoredox-catalyzed C-H functionalization of piperazines.
Experimental Protocol: Photocatalytic C-H Arylation of N-Boc-Piperazine
-
In a glovebox, an oven-dried vial is charged with Ir(ppy)₃ (1-2 mol%), the aryl halide (1.0 equiv.), N-Boc-piperazine (1.5 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
The vial is sealed with a septum, and anhydrous, degassed solvent (e.g., DMF or DMSO) is added.
-
The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
II.B. Direct C-H Lithiation
Direct C-H lithiation offers a powerful method for the α-functionalization of N-Boc protected piperazines. This approach involves the deprotonation of the C-H bond adjacent to the nitrogen atom using a strong base, typically an organolithium reagent, followed by trapping of the resulting anion with an electrophile.
Key Considerations: The choice of the N-protecting group is critical for the success of this reaction. The Boc group is ideal as it directs the lithiation to the adjacent C-H bond and stabilizes the resulting anion. The reaction is typically performed at low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate.
Experimental Protocol: Direct α-C-H Lithiation of N-Boc-Piperazine
-
To a solution of N-Boc-piperazine (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add s-BuLi (1.1 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the electrophile (1.2 equiv.) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purify the product by column chromatography.
III. Green Chemistry Considerations
In modern drug development, the environmental impact of a synthetic route is a critical consideration. Green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, provide a quantitative assessment of the sustainability of a chemical process.
-
Process Mass Intensity (PMI): The total mass of materials used (water, solvents, reagents, starting materials) divided by the mass of the final product. A lower PMI indicates a more sustainable process.
-
E-Factor: The mass of waste produced divided by the mass of the final product. An E-Factor closer to zero is ideal.
While a comprehensive analysis of the PMI and E-Factor for every route is beyond the scope of this guide, some general principles can be applied. Catalytic methods, such as the Buchwald-Hartwig amination and photoredox catalysis, generally have a lower environmental impact than stoichiometric reactions due to the reduced amount of waste generated. Furthermore, the use of greener solvents, such as 2-MeTHF or cyclopentyl methyl ether (CPME), and the implementation of flow chemistry can significantly improve the sustainability of piperazine synthesis.
IV. Case Studies in Drug Synthesis
The practical application of these synthetic routes is best illustrated through their use in the synthesis of marketed drugs.
IV.A. Vortioxetine: A Tale of Route Optimization
Vortioxetine, an antidepressant, features a key N-arylpiperazine moiety. Its synthesis has been a subject of extensive process development. The original route involved a Buchwald-Hartwig amination of N-Boc-piperazine with an aryl bromide.[1] However, for large-scale production, a more efficient route was developed that involved a copper-catalyzed Ullmann-type coupling, which offered advantages in terms of cost and ease of purification.[1] This highlights the importance of considering scalability and economic factors when selecting a synthetic route.
IV.B. Imatinib: Strategic Piperazine Installation
Imatinib, a tyrosine kinase inhibitor used to treat cancer, incorporates a 1-(4-methylpiperazin-1-yl)methylphenyl group. The synthesis of this fragment typically involves the nucleophilic substitution of 4-(chloromethyl)benzonitrile with N-methylpiperazine, followed by hydrolysis of the nitrile to the carboxylic acid. This intermediate is then coupled with the aminopyrimidine core of the molecule. The choice of a nucleophilic substitution reaction for this step is driven by the reactivity of the benzylic halide and the ready availability of the starting materials.
V. Conclusion
The synthesis of functionalized piperazines is a rich and evolving field. For N-functionalization, the Buchwald-Hartwig amination and reductive amination stand out as robust and versatile methods. For the more challenging C-H functionalization, photoredox catalysis and direct lithiation have opened up new avenues for creating novel piperazine analogs.
The selection of an optimal synthetic route requires a careful consideration of factors such as substrate scope, yield, scalability, cost, and environmental impact. By understanding the mechanistic principles and practical considerations of each method, researchers can make informed decisions to efficiently access the functionalized piperazines needed to drive their drug discovery programs forward.
VI. References
-
Rathi, A. K., et al. (2016). Piperazine derivatives for therapeutic use: A patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(7), 777-797.
-
Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272-5275.
-
Gueret, R., et al. (2020). Visible-Light-Promoted Decarboxylative Annulation of Glycine-Based Diamines with Aldehydes: An Expedient Access to C2-Substituted Piperazines. Organic Letters, 22(13), 5157-5162.
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347.
-
O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(14), 7434-7443.
-
Bode, J. W., et al. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines from Aldehydes. Angewandte Chemie International Edition, 53(9), 2432-2436.
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075-10166.
-
Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221.
-
Zimmermann, J. (2002). The discovery and development of Gleevec® (imatinib mesylate, STI571). Bioorganic & Medicinal Chemistry Letters, 12(11), 1429-1432.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
-
Dunn, P. J., et al. (2010). The importance of green chemistry in the pharmaceutical industry. Green Chemistry, 12(9), 1542-1551.
-
Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Introduction: As a key intermediate in pharmaceutical research and development, Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is a compound that demands meticulous handling from acquisition to disposal. While specific safety data for this exact molecule is not extensively published, its structure combines a piperazine core, an aminoethyl group, and a benzyl carbamate moiety. This guide synthesizes data from structurally analogous compounds to provide a robust framework for its safe management and disposal. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
The primary step in safe disposal is a thorough understanding of the potential hazards. Based on its constituent chemical groups—the corrosive aminoethylpiperazine and the irritant-class benzyl carbamate—we must infer its hazard profile with a high degree of caution.
-
Aminoethylpiperazine Moiety: The presence of the N-(2-Aminoethyl)piperazine structure is a significant concern. This chemical class is known to be corrosive, causing severe skin burns and eye damage.[1][2] It is also classified as toxic in contact with skin, harmful if swallowed, and a potential skin sensitizer.[1][2][3]
-
Benzyl Carbamate Moiety: The benzyl piperazine-1-carboxylate portion of the molecule is associated with skin, eye, and respiratory irritation.[4]
-
Environmental Hazard: Analogs are recognized as being harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, this compound must be prevented from entering any water systems.[2][5][6]
This composite profile dictates that this compound should be handled as a hazardous substance requiring stringent disposal protocols.
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Category | GHS Classification | Rationale and Key Precautions |
|---|---|---|
| Acute Dermal Toxicity | Category 3 (Toxic) | Based on the N-(2-Aminoethyl)piperazine analogue.[1][2] Avoid all skin contact. |
| Acute Oral Toxicity | Category 4 (Harmful) | Harmful if swallowed.[1][2][3] Do not eat, drink, or smoke in work areas. |
| Skin Corrosion/Irritation | Category 1B (Corrosive) | High likelihood of causing severe skin burns.[1][2] Always wear appropriate gloves and lab coat. |
| Serious Eye Damage | Category 1 (Damage) | Poses a risk of serious, irreversible eye damage.[1][5] Goggles and a face shield are mandatory. |
| Skin Sensitization | Category 1 (Sensitizer) | May cause an allergic skin reaction upon contact.[1][2] |
| Aquatic Hazard (Chronic) | Category 3 (Harmful) | Poses a long-term threat to aquatic ecosystems.[1][3][5] Must not be disposed of down the drain. |
Personal Protective Equipment (PPE) and Safe Handling
Before handling or preparing for disposal, ensure all personnel are equipped with the appropriate PPE.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes, given the high risk of severe eye damage.[2]
-
Body Protection: A chemically resistant lab coat or apron must be worn. Ensure clothing is buttoned and sleeves are down.
-
Respiratory Protection: All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][8]
Handling Protocol:
-
Designate a specific area within a fume hood for handling this compound.
-
Ensure safety showers and eyewash stations are accessible and operational.[9]
-
Avoid any direct contact with the skin, eyes, or clothing.[9]
-
Prevent the formation of dust or aerosols.[6]
-
After handling, wash hands and any exposed skin thoroughly.[3]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. As the generator of the waste, you are legally responsible for its accurate classification.[3]
-
Waste Classification: This compound falls under the category of non-listed chemical waste. Its hazardous characteristics (corrosivity, toxicity) require it to be managed as hazardous waste. Because it is a carbamate derivative, it warrants special attention, as certain carbamate production wastes are listed as hazardous by the EPA (e.g., K156, K157).[10][11]
-
Waste Segregation:
-
DO NOT mix this waste with other chemical streams unless you have confirmed compatibility. It is incompatible with strong oxidizing agents, strong acids, and several other chemical classes.[12]
-
Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired pure compound.
-
Liquid Waste: Solutions containing the compound.
-
Contaminated Labware: Pipette tips, gloves, vials, and other disposable items grossly contaminated with the compound.
-
-
Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are managed safely and in compliance with regulations.
Step 1: Containerization
-
Select a Compatible Container: Use only containers made of materials chemically compatible with the waste (e.g., borosilicate glass or high-density polyethylene for liquids). The container must be in good condition with a secure, leak-proof screw cap.[13][14] Do not use food-grade containers.[14]
-
Headroom: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[14]
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The words "Hazardous Waste."[14]
-
The full chemical name: "this compound."
-
An accurate list of all constituents and their approximate concentrations.
-
The primary hazard characteristics (e.g., "Corrosive," "Toxic," "Marine Pollutant").
-
The date accumulation started and the laboratory/generator information.
-
Step 2: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[14]
-
Secondary Containment: The container must be kept in a secondary containment tray or tub that can hold at least 110% of the volume of the largest container within it. This prevents the spread of material in case of a leak.[14]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[14][15] Evaporation in a fume hood is not a permissible disposal method.[15]
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or the equivalent Office of Clinical and Research Safety (OCRS).[15]
-
Professional Disposal: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal company.[1]
-
Disposal Method: The standard and recommended disposal method for this type of organic chemical waste is high-temperature incineration at a licensed chemical destruction facility.[6]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[6]
-
Decontaminate the spill area with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood or large volume):
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe disposal.
References
-
Benzyl piperazine-1-carboxylate. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (n.d.). EPA NEIPS. [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
-
N-Aminoethylpiperazine - Hazardous Substance Fact Sheet. (2008). New Jersey Department of Health. [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). ACTenviro. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
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Navigating the Handling of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate: A Guide to Personal Protective Equipment and Safety Protocols
For the researcher engaged in the complex landscape of drug development, the synthesis and handling of novel chemical entities are daily realities. Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate, a member of the piperazine derivative family, presents a unique set of handling challenges that demand a meticulous and informed approach to safety. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Immediate Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, the known hazards of structurally similar piperazine compounds, particularly N-(2-Aminoethyl)piperazine, provide a crucial and authoritative basis for our safety protocols. These analogs are classified as potent chemical threats, and we must operate under the assumption of similar or identical hazards.
The primary dangers include:
-
Acute Toxicity: The compound is likely toxic if it comes into contact with the skin and harmful if swallowed.[1][2] Skin absorption presents a significant route of exposure.[3]
-
Severe Corrosivity: Expect severe skin burns and serious, potentially irreversible, eye damage upon contact.[1][2]
-
Sensitization: There is a high potential for allergic skin reactions.[1][2] Once an individual is sensitized, even minuscule future exposures can trigger a significant allergic response. An asthma-like allergy may also develop.[4]
-
Systemic Effects: High levels of exposure to piperazines can lead to neurological symptoms, including blurred vision, tremors, and seizures.[5]
| Hazard Classification | GHS Hazard Statement | Rationale and Implication |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | Exposure is not limited to spills; even minor contact with contaminated surfaces can be dangerous. This mandates the use of highly resistant gloves and protective clothing. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | The chemical can cause rapid and severe tissue destruction. Immediate and prolonged flushing is critical in case of contact. Standard cotton lab coats offer insufficient protection. |
| Eye Damage | H318: Causes serious eye damage | A splash to the eyes could be catastrophic. Chemical safety goggles are mandatory, with a face shield required for splash-risk procedures. |
| Skin Sensitization | H317: May cause an allergic skin reaction | This is an insidious hazard. The first exposure may show no effect, but it can prime the immune system for a severe reaction upon subsequent contact. |
| Acute Oral Toxicity | H302: Harmful if swallowed | Strict prohibition of eating, drinking, or smoking in the lab is essential. Hand hygiene is a critical control point. |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is even selected, your primary safety barrier is a properly functioning laboratory environment.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The hood contains vapors and prevents inhalation, which can cause severe irritation to the respiratory system.[3]
-
Restricted Access: Clearly demarcate the area where this chemical is being used. Only personnel trained in its specific hazards should be allowed in the vicinity.
-
Hygiene: An eyewash station and safety shower must be located in the immediate vicinity of the handling area.[6][7] Ensure they are tested regularly and the access path is unobstructed. Rigorous hand washing after handling the material, even with gloves, is mandatory.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and use of PPE is a formal protocol, not a matter of personal preference. The following multi-layered approach is required to establish a self-validating system of protection.
PPE Selection Protocol
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Inner Glove: Thin nitrile examination gloves. Outer Glove: Butyl rubber (preferred for extended contact) or heavy-duty Nitrile (NBR) with a thickness >0.11 mm. | The double-gloving technique provides redundancy. The inner glove protects you during the removal of the contaminated outer glove. Butyl rubber offers excellent resistance to many corrosive amines.[3] Nitrile provides good splash protection for shorter durations.[8] Always check gloves for integrity before use. |
| Eye & Face Protection | Primary: Tightly-fitting chemical safety goggles (conforming to EN 166 or ANSI Z87.1). Secondary: Full-face shield. | Goggles protect against splashes from all angles. A face shield is mandatory when handling quantities greater than a few milliliters or when performing any operation with a heightened splash risk (e.g., transfers, quenching a reaction), as it protects the entire face from corrosive burns.[1] |
| Body Protection | Chemical-resistant lab coat. For large-scale operations or significant spill risk, a chemical-resistant apron or coveralls (e.g., Tychem®) are required. | A standard cotton lab coat is insufficient as it can absorb the chemical, holding it against your skin.[3] Chemical-resistant materials prevent penetration. Clothing must be long-sleeved and fully buttoned. |
| Footwear | Closed-toe, non-perforated shoes made of a non-absorbent material (e.g., leather). | This protects against spills that may reach the floor. Fabric or mesh shoes can absorb the chemical and are strictly forbidden. |
| Respiratory Protection | Typically not required if all work is performed in a certified fume hood. For spill cleanup or if ventilation is compromised, a NIOSH-approved respirator with an organic vapor (Type A, Brown) cartridge is necessary.[6] | The fume hood is the primary respiratory control. A respirator is a backup for non-routine events where vapor or aerosol concentrations may exceed safe limits. |
Procedural Workflow for PPE Usage
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational and Disposal Plans
Handling:
-
Always transport the chemical in a secondary, sealed, and chemically resistant container.
-
Avoid creating dust or aerosols.[9]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[1][6]
Spill Response: Your response must be swift and decisive.
Caption: Emergency Spill Response Decision Tree.
Personal Exposure First Aid:
-
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while under a safety shower. Flush the affected area with copious amounts of water for at least 30 minutes.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 30 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical help.[3]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[6]
Waste Disposal:
-
All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[3]
-
Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal must be handled by a licensed chemical waste disposal company in strict accordance with all local, state, and federal regulations.[1] Do not discharge to sewer systems.[10]
By adhering to this comprehensive guide, you build a resilient safety culture that protects you, your colleagues, and your research. Trust in the procedure, understand the causality behind each step, and handle every chemical with the respect its hazards demand.
References
- TCI Chemicals. (2024, November 20). SAFETY DATA SHEET: N-(2-Aminoethyl)piperazine.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Piperazine.
- New Jersey Department of Health. (2017, April). Hazardous Substance Fact Sheet: N-AMINOETHYLPIPERAZINE.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 1-(2-Aminoethyl)piperazine.
- ChemicalBook. (2025, October 18). Chemical Safety Data Sheet MSDS / SDS - Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate.
- Pfaltz & Bauer, Inc. (n.d.). SAFETY DATA SHEET: N-(2-Aminoethyl)piperazine 98%.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: N-Benzyl-4-piperidone.
- Biosynth. (2022, May 5). Safety Data Sheet: 1-Benzylpiperazine.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
- New Jersey Department of Health. (2004, September). WORKPLACE EXPOSURE LIMITS: PIPERAZINE DIHYDROCHLORIDE.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
